Tavaborole
Descripción
Propiedades
IUPAC Name |
5-fluoro-1-hydroxy-3H-2,1-benzoxaborole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BFO2/c9-6-1-2-7-5(3-6)4-11-8(7)10/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQDNHWZDQTITF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=C(C=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00169888 | |
| Record name | Tavaborole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00169888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Slightly soluble in water, Freely soluble in ethanol, propylene glycol | |
| Record name | Tavaborole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8342 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to off-white powder | |
CAS No. |
174671-46-6 | |
| Record name | Tavaborole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174671-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tavaborole [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174671466 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tavaborole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09041 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tavaborole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00169888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TAVABOROLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K124A4EUQ3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tavaborole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8342 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
A Technical Guide to the Chemical Synthesis and Purification of Tavaborole
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the primary synthetic routes and purification methodologies for Tavaborole (5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole), a topical antifungal agent. The information is compiled from various scientific patents and publications, presenting detailed experimental protocols, quantitative data, and process workflows.
Introduction to this compound
This compound is a broad-spectrum antifungal drug from the oxaborole class, approved for the topical treatment of onychomycosis (a fungal infection of the nail). Its chemical formula is C₇H₆BFO₂, with a molecular weight of 151.93 g/mol . The molecule's efficacy stems from its ability to inhibit fungal leucyl-tRNA synthetase (LeuRS), an enzyme crucial for protein synthesis, thereby leading to the termination of cell growth and eventual cell death. Its low molecular weight and chemical properties facilitate penetration through the dense keratin of the nail plate to reach the site of infection.
Chemical Synthesis of this compound
Several synthetic pathways for this compound have been developed, aiming to improve yield, purity, and industrial scalability while avoiding hazardous reagents. Below are detailed descriptions of prominent synthetic routes.
Route 1: Synthesis from (2-bromo-5-fluoro-phenyl)-methanol
This route involves the protection of the hydroxyl group, followed by a transition metal-catalyzed borylation, and subsequent deprotection and cyclization. This method avoids the use of highly pyrophoric reagents like n-butyllithium, making it more suitable for industrial-scale production.
In Vitro Antifungal Spectrum of Tavaborole Against Dermatophytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tavaborole is a novel, boron-based topical antifungal agent approved for the treatment of onychomycosis caused by the dermatophytes Trichophyton rubrum and Trichophyton mentagrophytes.[1][2] Its unique mechanism of action, inhibiting fungal protein synthesis by targeting leucyl-tRNA synthetase (LeuRS), sets it apart from existing antifungal agents that primarily target ergosterol synthesis.[3][4] This technical guide provides an in-depth overview of the in vitro antifungal spectrum of this compound against clinically relevant dermatophytes, detailing its efficacy through quantitative data, outlining the experimental protocols for susceptibility testing, and visualizing its mechanism of action and experimental workflows.
Mechanism of Action
This compound exerts its antifungal effect by inhibiting fungal protein synthesis.[5] Specifically, it targets and inhibits the activity of leucyl-tRNA synthetase (LeuRS), an essential enzyme responsible for attaching the amino acid leucine to its corresponding transfer RNA (tRNA).[6][7] This inhibition occurs at the editing site of the LeuRS enzyme.[7][8] By forming a stable adduct with tRNA(Leu) in the editing domain, this compound effectively traps the tRNA, preventing its release and subsequent participation in protein synthesis.[7][9] This disruption of protein synthesis ultimately leads to the cessation of fungal cell growth and death.[4][6]
Figure 1: Mechanism of action of this compound.
In Vitro Antifungal Susceptibility
The in vitro activity of this compound has been evaluated against a broad range of dermatophytes. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) data from various studies.
Minimum Inhibitory Concentration (MIC)
MIC values represent the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
| Dermatophyte Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Trichophyton rubrum | 1.0 - 8.0 | 4.0 | 8.0 | [10] |
| 4.0 - 8.0 | 8.0 | 8.0 | [11] | |
| 4.0 - 16.0 | 8.0 | 16.0 | [12] | |
| Trichophyton mentagrophytes | 1.0 - 8.0 | 4.0 | 8.0 | [10] |
| 4.0 - 8.0 | 4.0 | 8.0 | [11] | |
| 4.0 - 16.0 | 8.0 | 16.0 | [12] | |
| Trichophyton tonsurans | 2.0 - 4.0 | - | - | [3] |
| Epidermophyton floccosum | ≤0.5 | - | - | [3] |
| Microsporum audouinii | 2.0 | - | - | [3] |
Note: MIC₅₀ and MIC₉₀ represent the MICs at which 50% and 90% of the isolates were inhibited, respectively.
Minimum Fungicidal Concentration (MFC)
MFC is the lowest concentration of an antifungal agent that results in a significant reduction (typically ≥99.9%) in the initial inoculum.
| Dermatophyte Species | MFC Range (µg/mL) | MFC₉₀ (µg/mL) | Reference(s) |
| Trichophyton rubrum | 8.0 | 64.0 | [10][13] |
| Trichophyton mentagrophytes | 16.0 | 128.0 | [10][13] |
Experimental Protocols
The in vitro antifungal susceptibility testing of this compound against dermatophytes is predominantly performed following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M38-A2.[14][15] This standardized broth microdilution method ensures reproducibility and comparability of results across different laboratories.
CLSI M38-A2 Broth Microdilution Method
This method involves the following key steps:
-
Inoculum Preparation: Fungal colonies are grown on a suitable agar medium, such as Sabouraud dextrose agar.[15] A suspension of conidia is prepared in sterile saline and adjusted to a specific turbidity to achieve a final inoculum concentration in the test wells.
-
Antifungal Agent Dilution: A stock solution of this compound is serially diluted in RPMI 1640 medium to obtain a range of concentrations to be tested.[10]
-
Microdilution Plate Setup: The diluted antifungal agent is dispensed into the wells of a microtiter plate. The prepared fungal inoculum is then added to each well.
-
Incubation: The plates are incubated at a controlled temperature (typically 28-30°C) for a specified period (usually 4-7 days), allowing for fungal growth in the absence of the antifungal agent.
-
Endpoint Determination: After incubation, the MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth compared to the growth control well. For MFC determination, aliquots from wells showing no visible growth are subcultured onto agar plates to determine the concentration at which no fungal colonies grow.
Figure 2: CLSI M38-A2 experimental workflow.
Conclusion
This compound demonstrates a broad in vitro spectrum of activity against a variety of dermatophytes, including the most common causative agents of onychomycosis, T. rubrum and T. mentagrophytes. Its novel mechanism of action, targeting fungal protein synthesis via inhibition of LeuRS, provides a valuable alternative to existing antifungal therapies. The standardized CLSI M38-A2 methodology for in vitro susceptibility testing ensures the generation of reliable and comparable data, which is crucial for both clinical and research applications. Further research into the in vitro activity of this compound against a wider range of clinical isolates and its potential for combination therapy is warranted.
References
- 1. clinician.com [clinician.com]
- 2. This compound | MedPath [trial.medpath.com]
- 3. Spotlight on this compound for the treatment of onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Examining the Benefits of the Boron-Based Mechanism of Action and Physicochemical Properties of this compound in the Treatment of Onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An upcoming drug for onychomycosis: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SMPDB [smpdb.ca]
- 7. Exploiting evolutionary trade-offs for posttreatment management of drug-resistant populations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Fungicidal Activity in the Presence of Keratin as an Important Factor Contributing to In Vivo Efficacy: A Comparison of Efinaconazole, this compound, and Ciclopirox - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. In Vitro Nail Penetration and Antifungal Activity of this compound, a Boron-Based Pharmaceutical - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 14. frontiersin.org [frontiersin.org]
- 15. saspublishers.com [saspublishers.com]
Tavaborole's Impact on Fungal Protein Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tavaborole, a boron-based antifungal agent, represents a significant advancement in the treatment of fungal infections, particularly onychomycosis. Its unique mechanism of action, targeting a crucial step in fungal protein synthesis, sets it apart from existing antifungal therapies. This technical guide provides an in-depth exploration of this compound's core mechanism, its specific impact on fungal protein synthesis pathways, and the experimental methodologies used to elucidate its activity. Quantitative data on its efficacy are presented in structured tables, and key experimental workflows and signaling pathways are visualized through detailed diagrams. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of antifungal agents and the development of novel therapeutics.
Introduction
Fungal infections, ranging from superficial skin conditions to life-threatening systemic diseases, pose a significant global health challenge. The rise of antifungal resistance necessitates the development of novel therapeutic agents with distinct mechanisms of action. This compound (formerly AN2690), a member of the oxaborole class of compounds, has emerged as a promising topical antifungal. Approved by the FDA for the treatment of onychomycosis caused by Trichophyton rubrum and Trichophyton mentagrophytes, this compound's efficacy stems from its targeted inhibition of a fundamental cellular process in fungi: protein synthesis. This guide delves into the molecular intricacies of this compound's interaction with the fungal protein synthesis machinery.
Mechanism of Action: Inhibition of Leucyl-tRNA Synthetase
The primary target of this compound is the fungal cytoplasmic leucyl-tRNA synthetase (LeuRS), an essential enzyme responsible for charging transfer RNA (tRNA) with the amino acid leucine. This process, known as aminoacylation, is a prerequisite for the incorporation of leucine into newly synthesized polypeptide chains during translation. This compound exhibits a high degree of selectivity, with a greater than 1,000-fold higher affinity for fungal LeuRS compared to its human counterpart, ensuring minimal off-target effects in the host.
The inhibitory action of this compound is not a simple competitive or non-competitive binding. Instead, it employs a unique "tRNA-trapping" mechanism. This compound enters the editing site of the LeuRS enzyme, a domain responsible for proofreading and hydrolyzing incorrectly charged tRNAs. Within this site, this compound forms a stable covalent adduct with the terminal adenosine (A76) of the tRNALeu molecule. This adduct formation effectively traps the tRNA in the editing site, preventing the catalytic turnover of the enzyme and halting the production of leucyl-tRNALeu. The resulting depletion of leucyl-tRNALeu stalls protein synthesis, leading to fungal cell growth inhibition and ultimately, cell death.
Figure 1: this compound's mechanism of action within a fungal cell.
Quantitative Data on Antifungal Activity
The in vitro antifungal activity of this compound has been evaluated against a broad spectrum of fungi, including dermatophytes, yeasts, and molds. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antifungal agent's potency. The following tables summarize the MIC data for this compound against various fungal species.
Table 1: this compound Minimum Inhibitory Concentration (MIC) Data
| Fungal Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Trichophyton rubrum | 1.0 - 8.0 | 4.0 | 8.0 | |
| Trichophyton mentagrophytes | 4.0 - 8.0 | 4.0 | 8.0 | |
| Candida albicans | 0.25 - 2.0 | - | - | |
| Aspergillus fumigatus | 0.25 - 2.0 | - | - | |
| Cryptococcus neoformans | 0.25 - 2.0 | - | - | |
| Epidermophyton floccosum | 0.25 - 2.0 | - | - | |
| Fusarium solani | 0.25 - 2.0 | - | - | |
| Microsporum canis | 0.25 - 2.0 | - | - | |
| Microsporum gypseum | 0.25 - 2.0 | - | - | |
| Trichophyton tonsurans | 0.25 - 2.0 | - | - |
Table 2: this compound IC50 Data
| Target | IC50 (µM) | Fungal Species | Reference(s) |
| Leucyl-tRNA Synthetase | 0.20 | Mycobacterium tuberculosis |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the antifungal activity and mechanism of action of this compound.
Antifungal Susceptibility Testing
The in vitro susceptibility of fungi to this compound is determined using standardized methods from the Clinical and Laboratory Standards Institute (CLSI).
This method is used for dermatophytes and other filamentous fungi.
-
Inoculum Preparation: Fungal colonies are grown on potato dextrose agar. A suspension of conidia is prepared in sterile saline with 0.0
Tavaborole: A Technical Guide to its Molecular Structure, Chemical Properties, and Antifungal Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tavaborole, marketed under the trade name Kerydin®, is a topical antifungal agent approved for the treatment of onychomycosis, a fungal infection of the nail.[1] It belongs to the oxaborole class of compounds, characterized by a boron-heterocyclic structure.[2] This document provides an in-depth technical overview of this compound, focusing on its molecular structure, chemical properties, mechanism of action, and the experimental methodologies used for its characterization.
Molecular Structure and Chemical Properties
This compound is chemically known as 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole.[3] Its unique structure, featuring a boron atom integrated into a bicyclic ring system, is central to its biological activity and favorable physicochemical properties for topical application. The fluorine substitution at the 5th position enhances its potency.
Physicochemical Properties of this compound
The physicochemical properties of this compound contribute significantly to its ability to penetrate the dense keratin structure of the nail plate.[4] Its low molecular weight and slight water solubility are key factors in its effectiveness as a topical antifungal agent.
| Property | Value | Reference |
| Molecular Formula | C₇H₆BFO₂ | [3] |
| Molecular Weight | 151.93 g/mol | [3] |
| IUPAC Name | 5-fluoro-1-hydroxy-3H-2,1-benzoxaborole | [1] |
| CAS Number | 174671-46-6 | [1] |
| Appearance | White to off-white powder | [4] |
| Melting Point | 130 - 134 °C | |
| Solubility | Slightly soluble in water; Freely soluble in ethanol and propylene glycol | [4] |
Mechanism of Action: Inhibition of Fungal Protein Synthesis
This compound exerts its antifungal effect by inhibiting fungal protein synthesis.[5] Specifically, it targets and inhibits the activity of leucyl-tRNA synthetase (LeuRS), an essential enzyme responsible for attaching the amino acid leucine to its corresponding transfer RNA (tRNA) during protein translation.[6] By forming a stable adduct with the editing site of fungal LeuRS, this compound effectively traps the tRNA molecule, preventing the completion of protein synthesis and ultimately leading to fungal cell death.[7]
Chemical Synthesis
The synthesis of this compound can be achieved through various routes, often starting from a substituted toluene derivative. A common approach involves the bromination of 2-methyl-4-fluorophenylboronic acid, followed by cyclization to form the benzoxaborole ring.
A representative synthesis scheme is outlined below:
Experimental Protocols
Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M38-A2)
This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of this compound against filamentous fungi, adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines.[8]
1. Preparation of Fungal Inoculum: a. Fungal isolates are cultured on potato dextrose agar (PDA) at 35°C for 7 days to induce sporulation. b. Spores are harvested by flooding the agar surface with sterile saline containing 0.05% Tween 80. c. The resulting suspension is adjusted spectrophotometrically at 530 nm to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.
2. Preparation of this compound Dilutions: a. A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). b. Serial twofold dilutions are prepared in RPMI 1640 medium to achieve final concentrations typically ranging from 0.016 to 16 µg/mL.
3. Microdilution Plate Assay: a. 100 µL of each this compound dilution is added to the wells of a 96-well microtiter plate. b. 100 µL of the adjusted fungal inoculum is added to each well. c. The plates are incubated at 35°C for 48-96 hours, depending on the fungal species.
4. Determination of MIC: a. The MIC is determined as the lowest concentration of this compound that causes a prominent decrease in turbidity (≥50% growth inhibition) compared to the drug-free growth control well.
In Vitro Nail Penetration Study: Franz Diffusion Cell Method
This protocol describes an ex vivo method to evaluate the penetration of this compound through the human nail plate using a Franz diffusion cell apparatus.[9]
1. Nail Preparation: a. Human cadaver fingernails are cleaned and mounted onto Franz diffusion cells, separating the donor and receptor compartments. b. The receptor compartment is filled with a phosphate-buffered saline (PBS) solution, maintained at 32°C.
2. This compound Application: a. A defined volume of this compound topical solution (5%) is applied to the surface of the nail plate in the donor compartment.
3. Sample Collection and Analysis: a. At predetermined time intervals (e.g., 24, 48, 72 hours), aliquots are withdrawn from the receptor compartment. b. The concentration of this compound in the collected samples is quantified using a validated High-Performance Liquid Chromatography (HPLC) method.[10]
4. Data Analysis: a. The cumulative amount of this compound that has permeated the nail plate per unit area is calculated and plotted against time.
Antifungal Activity
This compound has demonstrated a broad spectrum of activity against dermatophytes, the primary causative agents of onychomycosis, as well as some yeasts and other fungi.[11]
In Vitro Antifungal Susceptibility of this compound
| Fungal Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Trichophyton rubrum | 1.0 - 8.0 | 4.0 | 8.0 | [11] |
| Trichophyton mentagrophytes | 4.0 - 8.0 | 4.0 | 8.0 | [11] |
| Candida albicans | 0.25 - 2.0 | - | - | [11] |
| Aspergillus fumigatus | 0.25 - 2.0 | - | - | [11] |
| Candida parapsilosis | 2.0 - >16 | 16 | 16 | [12] |
| Aspergillus flavus | 0.5 - 16 | 2.0 | 4.0 | [12] |
| Aspergillus terreus | 1.0 - 4.0 | 2.0 | 4.0 | [12] |
| Aspergillus niger | 0.5 - 16 | 1.0 | 16 | [12] |
Pharmacokinetics
Following topical application, this compound penetrates the nail plate and is minimally absorbed into the systemic circulation.[1]
Pharmacokinetic Parameters of this compound (5% Topical Solution)
| Parameter | Single Dose (Mean ± SD) | 2 Weeks Daily Dosing (Mean ± SD) | Reference |
| Cmax (ng/mL) | 3.54 ± 2.26 | 5.17 ± 3.47 | [4] |
| AUClast (ng·hr/mL) | 44.4 ± 25.5 | - | [4] |
| AUCτ (ng·hr/mL) | - | 75.8 ± 44.5 | [4] |
| Elimination Half-life (hours) | 28.5 | - | [1] |
Conclusion
This compound represents a significant advancement in the topical treatment of onychomycosis, owing to its novel boron-based chemistry, unique mechanism of action, and favorable physicochemical properties for nail penetration. This technical guide has provided a comprehensive overview of its molecular structure, chemical properties, and antifungal activity, along with detailed experimental protocols for its characterization. This information serves as a valuable resource for researchers and professionals in the field of drug development and infectious diseases.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. US11091504B2 - Process for the preparation of this compound, its novel polymorphic forms and the polymorphs thereof - Google Patents [patents.google.com]
- 4. This compound | C7H6BFO2 | CID 11499245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. An upcoming drug for onychomycosis: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SMPDB [smpdb.ca]
- 7. researchgate.net [researchgate.net]
- 8. Low In Vitro Antifungal Activity of this compound against Yeasts and Molds from Onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Nail Penetration of this compound Topical Solution, 5%, Through Nail Polish on Ex Vivo Human Fingernails - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 10. Development and Validation of an HPLC-UV Method to Quantify this compound During in Vitro Transungual Permeation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. researchgate.net [researchgate.net]
The Rise of a Novel Antifungal: A Technical Deep Dive into the Discovery and Development of Tavaborole
For Immediate Release
Palo Alto, CA – November 19, 2025 – This whitepaper provides a comprehensive technical overview of the discovery and development of tavaborole, a first-in-class oxaborole antifungal agent. It is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the journey from initial concept to a clinically approved therapeutic for onychomycosis.
Executive Summary
This compound (formerly AN2690), marketed as Kerydin®, is a topical antifungal approved for the treatment of onychomycosis caused by Trichophyton rubrum or Trichophyton mentagrophytes. Its development marked a significant advancement in the treatment of this persistent and often difficult-to-treat nail infection. This document details the core scientific and clinical milestones in the development of this compound, with a focus on its unique mechanism of action, preclinical evaluation, and the pivotal clinical trials that established its safety and efficacy.
The Genesis of this compound: A Boron-Based Approach
The discovery of this compound emerged from a dedicated search for novel antifungal agents with improved properties for treating onychomycosis. A key challenge in treating this condition is the poor penetration of topical drugs through the dense keratin of the nail plate. Researchers at Anacor Pharmaceuticals focused on boron-based chemistry, leading to the development of the oxaborole class of compounds. This compound, a 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole, was identified as a lead candidate due to its low molecular weight and unique chemical structure, which facilitates penetration through the nail.
Synthesis of this compound
Several synthetic routes for this compound have been developed. A common pathway involves the conversion of a substituted fluorophenyl compound to a borate ester, followed by hydrolysis and cyclization to form the final benzoxaborole structure.
Experimental Protocol: Representative Synthesis of this compound
A representative synthesis of this compound can be achieved through the following steps:
-
Protection of the Hydroxyl Group: (2-bromo-5-fluoro-phenyl)-methanol is reacted with a protecting group, such as trityl chloride, in the presence of a base to yield 1-bromo-4-fluoro-2-(trityloxymethyl)-benzene.
-
Borylation: The protected compound undergoes a palladium-catalyzed cross-coupling reaction with bis(pinacolato)diboron to form the corresponding boronate ester.
-
Deprotection and Cyclization: The protecting group is removed, and the intermediate is cyclized under acidic conditions to yield this compound.
-
Purification: The crude product is purified, for instance, by forming an ethanolamine salt, which can be isolated and then converted back to highly pure this compound.
Mechanism of Action: Inhibition of Fungal Leucyl-tRNA Synthetase
This compound exerts its antifungal effect through a novel mechanism of action: the inhibition of fungal leucyl-tRNA synthetase (LeuRS). This enzyme is crucial for protein synthesis, as it attaches the amino acid leucine to its corresponding transfer RNA (tRNA).
By specifically inhibiting fungal LeuRS, this compound effectively halts protein synthesis, leading to the cessation of cell growth and ultimately, fungal cell death. A key feature of this compound is its high selectivity for the fungal enzyme over its human counterpart, which contributes to its favorable safety profile. The boron atom in this compound plays a critical role in its mechanism, forming a stable adduct with the tRNA in the editing site of the LeuRS enzyme.
Figure 1: Mechanism of action of this compound.
Experimental Protocol: Leucyl-tRNA Synthetase Inhibition Assay
The inhibitory activity of this compound on LeuRS can be determined using an in vitro enzymatic assay. A common method involves measuring the aminoacylation of tRNA with a radiolabeled amino acid.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing buffer (e.g., Tris-HCl), MgCl₂, DTT, ATP, radiolabeled L-leucine, and purified fungal LeuRS enzyme.
-
Initiation of Reaction: The reaction is initiated by the addition of tRNALeu.
-
Incubation: The reaction is incubated at a specific temperature (e.g., 37°C) for a defined period.
-
Termination and Precipitation: The reaction is stopped by the addition of trichloroacetic acid (TCA), which precipitates the tRNA and any attached radiolabeled leucine.
-
Quantification: The precipitate is collected on a filter, and the amount of incorporated radioactivity is measured using a scintillation counter. The inhibitory effect of this compound is determined by comparing the activity in the presence and absence of the compound.
Preclinical Development: In Vitro Antifungal Activity and Nail Penetration
Antifungal Susceptibility Testing
The in vitro antifungal activity of this compound was evaluated against the primary causative agents of onychomycosis, T. rubrum and T. mentagrophytes. Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines (M38-A2).
Experimental Protocol: Broth Microdilution MIC Assay (CLSI M38-A2)
-
Inoculum Preparation: A standardized suspension of fungal conidia is prepared and adjusted to a specific concentration.
-
Drug Dilution: Serial twofold dilutions of this compound are prepared in a 96-well microtiter plate containing RPMI-1640 medium.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 28-30°C) for a specified period (typically 4-7 days for dermatophytes).
-
MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of fungal growth (typically ≥80%) compared to the drug-free control well.
Table 1: In Vitro Antifungal Activity of this compound
| Organism | MIC Range (µg/mL) |
| Trichophyton rubrum | 0.25 - 2.0 |
| Trichophyton mentagrophytes | 0.25 - 2.0 |
Nail Penetration Studies
The ability of this compound to penetrate the human nail plate was assessed in vitro using Franz diffusion cells. These studies are critical for topical onychomycosis treatments.
Experimental Protocol: In Vitro Nail Penetration using Franz Diffusion Cells
-
Nail Preparation: Healthy human cadaver nail plates are obtained and cut to an appropriate size.
-
Franz Cell Assembly: The nail plate is mounted between the donor and receptor chambers of a Franz diffusion cell.
-
Dosing: A precise amount of the this compound topical solution is applied to the dorsal surface of the nail in the donor chamber.
-
Sampling: The receptor chamber is filled with a suitable buffer, and samples are collected at predetermined time points.
-
Analysis: The concentration of this compound in the receptor fluid is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).
Studies demonstrated that this compound penetrates the nail plate to a greater extent than other topical antifungals like ciclopirox.
The Pharmacokinetics of Tavaborole: A Deep Dive into Nail Penetration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tavaborole, a boron-based antifungal agent, has emerged as a significant topical treatment for onychomycosis, a common and persistent fungal infection of the nail.[1][2] Its efficacy is intrinsically linked to its ability to permeate the dense keratin structure of the nail plate to reach the site of infection in the nail bed.[1][2] This technical guide provides a comprehensive overview of the pharmacokinetics of this compound with a specific focus on its nail penetration properties, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying mechanisms and study designs.
The unique oxaborole structure of this compound contributes to its low molecular weight, a critical factor for efficient nail penetration.[2] It acts by inhibiting fungal leucyl-tRNA synthetase (LeuRS), an enzyme essential for protein synthesis, ultimately leading to fungal cell death.[1][3]
Quantitative Analysis of this compound Nail Penetration
Numerous in vitro and ex vivo studies have been conducted to quantify the penetration of this compound through the human nail plate. These studies provide crucial data for understanding its bioavailability at the target site. The following tables summarize the key quantitative findings from these nail penetration studies.
| Study Parameter | Unpolished Nails | Polished Nails | Study Duration | Reference |
| Cumulative Penetration (μg/cm²) | 2,661 ± 1,319 | 3,526 ± 1,433 (1 coat OTC polish) | 21 days | [4][5] |
| Cumulative Penetration (μg/cm²) | 566 ± 318 | 1,179 ± 554 (4 coats salon polish) | 15 days | [4][5] |
| 1,227 ± 974 (1 coat salon polish) | [4][5] | |||
| 1,493 ± 1,322 (2 coats OTC polish) | [4][5] | |||
| 1,428 ± 841 (1 coat OTC polish) | [4][5] | |||
| Average Penetration (mcg/cm²) | 524.7 | Not specified | 14 days | [6] |
OTC: Over-the-counter
| Comparative Penetration | This compound 5% Solution | Ciclopirox 8% Lacquer | Study Duration | Reference |
| Mean Cumulative Penetration | ~40-fold greater than ciclopirox | Not specified | 14 days | [7][8] |
| Mean Concentration in Ventral/Intermediate Nail Layer | Significantly higher than ciclopirox | Not specified | 15 days | [7][8][9] |
Mechanism of Action: Inhibition of Fungal Protein Synthesis
This compound's antifungal activity stems from its targeted inhibition of a crucial fungal enzyme, leucyl-tRNA synthetase (LeuRS). This enzyme is responsible for attaching the amino acid leucine to its corresponding transfer RNA (tRNA), a critical step in protein synthesis. By forming an adduct with the tRNA at the editing site of the LeuRS enzyme, this compound effectively blocks this process, leading to the cessation of protein production and ultimately, fungal cell death.
Caption: this compound inhibits fungal protein synthesis by forming an adduct with leucyl-tRNA synthetase.
Experimental Protocols for Nail Penetration Studies
The quantitative data presented above were generated using rigorous in vitro and ex vivo experimental models. Below are detailed methodologies for these key experiments.
In Vitro Nail Penetration Assay using Franz Diffusion Cells
This method is a standard for assessing the permeation of topical drugs through the nail plate.
Objective: To quantify the amount of this compound that penetrates through a human nail specimen over a specified period.
Materials:
-
Human cadaver fingernails
-
This compound topical solution (5%)
-
Franz diffusion cells
-
Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent)
-
Analytical instrumentation (e.g., High-Performance Liquid Chromatography - HPLC)
Protocol:
-
Nail Preparation: Cadaver nails are cleaned and cut to a size that fits the Franz diffusion cell orifice. The thickness of each nail is measured.
-
Cell Assembly: The nail is mounted between the donor and receptor chambers of the Franz diffusion cell, with the dorsal side facing the donor chamber.
-
Receptor Chamber: The receptor chamber is filled with a known volume of receptor solution, ensuring no air bubbles are trapped beneath the nail. The solution is continuously stirred and maintained at a constant temperature (typically 32°C).
-
Dosing: A precise amount of the this compound solution is applied to the surface of the nail in the donor chamber.
-
Sampling: At predetermined time intervals, aliquots of the receptor solution are withdrawn for analysis. The withdrawn volume is replaced with fresh receptor solution.
-
Quantification: The concentration of this compound in the collected samples is determined using a validated analytical method, such as HPLC.
-
Data Analysis: The cumulative amount of this compound penetrated per unit area (μg/cm²) is calculated and plotted against time.
Caption: Workflow for a typical in vitro nail penetration study using Franz diffusion cells.
Systemic Pharmacokinetics of this compound
While this compound is a topical treatment, a small amount is systemically absorbed. Understanding its systemic pharmacokinetic profile is essential for assessing its overall safety.
| Pharmacokinetic Parameter | Single Dose | 2 Weeks of Daily Dosing | Reference |
| Mean Peak Concentration (Cmax) | 3.54 ± 2.26 ng/mL | 5.17 ± 3.47 ng/mL | [1] |
| Mean Area Under the Curve (AUC) | 44.4 ± 25.5 ng·hr/mL (AUClast) | 75.8 ± 44.5 ng·hr/mL (AUCτ) | [1] |
Conclusion
The pharmacokinetic profile of this compound is characterized by its excellent nail penetration, a key determinant of its clinical efficacy in treating onychomycosis. Its low molecular weight and unique chemical structure facilitate its passage through the dense keratin of the nail plate. In vitro studies have consistently demonstrated superior nail penetration compared to other topical antifungals. The detailed experimental protocols provided in this guide offer a framework for the continued study and development of topical therapies for nail disorders. The minimal systemic absorption of this compound further supports its favorable safety profile as a topical agent. This comprehensive understanding of this compound's pharmacokinetics is vital for researchers and clinicians working to advance the treatment of onychomycosis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Examining the Benefits of the Boron-Based Mechanism of Action and Physicochemical Properties of this compound in the Treatment of Onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An upcoming drug for onychomycosis: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Nail Penetration of this compound Topical Solution, 5%, Through Nail Polish on Ex Vivo Human Fingernails - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Nail Penetration of this compound Topical Solution, 5%, Through Nail Polish on Ex Vivo Human Fingernails - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Nail Penetration and Antifungal Activity of this compound, a Boron-Based Pharmaceutical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Nail Penetration and Antifungal Activity of this compound, a Boron-Based Pharmaceutical - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
The role of the oxaborole ring in Tavaborole's antifungal activity
A Technical Guide for Researchers and Drug Development Professionals
Tavaborole, a first-in-class benzoxaborole antifungal agent, has emerged as a significant topical treatment for onychomycosis. Its efficacy is intrinsically linked to the unique chemical properties of its oxaborole ring, which dictates a novel mechanism of action against fungal pathogens. This technical guide provides an in-depth exploration of the pivotal role of the oxaborole ring in this compound's antifungal activity, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular interactions.
Mechanism of Action: A Trojan Horse Strategy
This compound exerts its antifungal effect by inhibiting fungal protein synthesis, a fundamental cellular process.[1][2][3] The primary target of this compound is the fungal leucyl-tRNA synthetase (LeuRS), an essential enzyme responsible for attaching the amino acid leucine to its corresponding transfer RNA (tRNA) during the translation of the genetic code.[4][5][6]
The crux of this compound's mechanism lies in a unique "tRNA trapping" strategy orchestrated by the oxaborole ring.[7][8] Within the editing site of the fungal LeuRS, the boron atom of the oxaborole ring forms a stable, covalent adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine of leucyl-tRNA (tRNALeu).[7][9] This ternary complex effectively sequesters the tRNALeu, preventing its release and halting the catalytic cycle of the enzyme.[6][7] The subsequent depletion of charged leucyl-tRNA stalls protein synthesis, ultimately leading to fungal cell death.[4][10][11]
This mechanism is highly specific to the fungal enzyme, with this compound exhibiting a significantly higher affinity for fungal LeuRS compared to its human counterpart, ensuring a wide margin of safety.[12]
The Indispensable Role of the Oxaborole Ring's Chemistry
The antifungal activity of this compound is critically dependent on the distinct chemical features of the oxaborole ring system.
2.1. Lewis Acidity and Ring Strain: The five-membered oxaborole ring in this compound possesses inherent ring strain. This strain is relieved upon the boron atom transitioning from a trigonal planar to a tetrahedral geometry when it forms a covalent bond with the diol of the tRNALeu's terminal ribose.[5][13] This energetically favorable transition contributes to the stability of the inhibitory adduct. The Lewis acidic nature of the boron atom makes it highly electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of the tRNA.[5][14]
2.2. Structural Specificity: Structure-activity relationship studies have unequivocally demonstrated the necessity of the intact oxaborole ring and the boron atom for antifungal activity.[9] Analogs of this compound in which the boron atom is replaced by a carbon atom, or where the five-membered oxaborole ring is expanded to a six-membered ring, are devoid of inhibitory activity.[15] This underscores the precise structural and electronic requirements for effective binding and inhibition within the LeuRS editing site.
Quantitative Assessment of Antifungal Activity
The potency of this compound has been quantified through various in vitro assays, primarily by determining the Minimum Inhibitory Concentration (MIC) against a range of fungal pathogens.
| Fungal Species | MIC (µg/mL) |
| Trichophyton rubrum | 0.25 - 1 |
| Trichophyton mentagrophytes | 0.25 - 1 |
| Candida albicans | 1 |
| Aspergillus fumigatus | 0.25 |
| Fusarium solani | ≤0.5 |
Data compiled from multiple sources.[12]
Experimental Protocols
4.1. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing of filamentous fungi.
-
Preparation of Fungal Inoculum: Fungal isolates are cultured on appropriate agar plates. Spores or conidia are harvested and suspended in sterile saline containing a surfactant (e.g., Tween 80). The suspension is adjusted spectrophotometrically to a defined concentration.
-
Drug Dilution Series: this compound is serially diluted in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) in a 96-well microtiter plate to achieve a range of final concentrations.
-
Inoculation: Each well is inoculated with the standardized fungal suspension.
-
Incubation: The microtiter plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 48-96 hours), depending on the growth rate of the fungus.
-
Endpoint Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90% reduction in turbidity) compared to the drug-free control well.
4.2. Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay
This assay measures the ability of this compound to inhibit the aminoacylation activity of LeuRS.
-
Enzyme and Substrate Preparation: Recombinant fungal LeuRS is purified. Radiolabeled [3H]-leucine, ATP, and purified tRNALeu are prepared in a suitable reaction buffer (e.g., Tris-HCl, MgCl2, KCl, DTT).
-
Inhibition Assay: Varying concentrations of this compound are pre-incubated with the fungal LeuRS enzyme.
-
Reaction Initiation: The aminoacylation reaction is initiated by adding ATP, [3H]-leucine, and tRNALeu.
-
Reaction Quenching and Precipitation: After a specific incubation time, the reaction is quenched by the addition of cold trichloroacetic acid (TCA). The TCA-precipitated, radiolabeled leucyl-tRNALeu is collected on a filter membrane.
-
Quantification: The amount of radioactivity on the filter is measured using a scintillation counter. The percentage of inhibition is calculated relative to a control reaction without this compound. The IC50 value is then determined from the dose-response curve.
Visualizing the Mechanism and Workflow
Diagram 1: this compound's Mechanism of Action
Caption: this compound inhibits fungal LeuRS, forming a stable adduct that traps tRNALeu and blocks protein synthesis.
Diagram 2: Experimental Workflow for MIC Determination
Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Conclusion
The oxaborole ring is the cornerstone of this compound's antifungal activity, enabling a highly specific and potent mechanism of action against fungal leucyl-tRNA synthetase. Its unique chemical properties facilitate the formation of a stable inhibitory complex, leading to the cessation of protein synthesis and fungal cell death. The targeted nature and high efficacy of this compound, underpinned by the chemistry of the oxaborole ring, highlight the potential of boron-containing compounds in the development of novel anti-infective agents. This in-depth understanding of its molecular basis is crucial for the ongoing research and development of next-generation antifungal therapies.
References
- 1. An upcoming drug for onychomycosis: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. An upcoming drug for onychomycosis: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Examining the Benefits of the Boron-Based Mechanism of Action and Physicochemical Properties of this compound in the Treatment of Onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Exploiting evolutionary trade-offs for posttreatment management of drug-resistant populations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Antifungal Activity of 3-Substituted-2(5H)-Oxaboroles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. SMPDB [smpdb.ca]
- 12. Spotlight on this compound for the treatment of onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimalarial Benzoxaboroles Target Plasmodium falciparum Leucyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Determination of Tavaborole Minimum Inhibitory Concentration (MIC) for Dermatophytes
Introduction
Tavaborole is an oxaborole antifungal agent approved for the topical treatment of onychomycosis, a fungal infection of the nails primarily caused by dermatophytes such as Trichophyton rubrum and Trichophyton mentagrophytes. Its mechanism of action involves the inhibition of fungal leucyl-tRNA synthetase, which is essential for protein synthesis.[1][2] Determining the Minimum Inhibitory Concentration (MIC) of this compound is a critical in vitro method for assessing its antifungal potency and for monitoring the potential development of resistance. This document provides a detailed protocol for determining the MIC of this compound against dermatophytes, based on the widely recognized Clinical and Laboratory Standards Institute (CLSI) M38-A2 broth microdilution method.[1][3][4][5][6][7][8]
Principle
The broth microdilution method involves challenging a standardized suspension of fungal conidia with serial dilutions of this compound in a microtiter plate. Following a specified incubation period, the plates are examined visually or spectrophotometrically to determine the lowest concentration of the drug that substantially inhibits fungal growth. This concentration is reported as the MIC.
Quantitative Data Summary
The following table summarizes the reported MIC values for this compound against common dermatophytes. These values have been compiled from various in vitro studies and regulatory filings.
| Fungal Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Trichophyton rubrum | 100 | 1.0–8.0 | 4.0 | 8.0 | [9] |
| Trichophyton mentagrophytes | 100 | 4.0–8.0 | 4.0 | 8.0 | [9] |
| Trichophyton rubrum | Not Specified | 0.25–2 | Not Reported | Not Reported | [9][10] |
| Trichophyton mentagrophytes | Not Specified | 0.25–2 | Not Reported | Not Reported | [9][10] |
| Trichophyton rubrum | 4 | 0.63 | Not Reported | Not Reported | [3][4] |
| Trichophyton spp. | Not Specified | 2–8 | Not Reported | Not Reported | [6] |
| Various Dermatophytes | 204 | 1–2 | Not Reported | 2 | [2] |
MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the isolates tested, respectively.
Experimental Protocol
This protocol is based on the CLSI M38-A2 standard for broth dilution antifungal susceptibility testing of filamentous fungi.[1][3][4][5][6][7][8]
1. Materials
-
This compound analytical standard
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M morpholinopropanesulfonic acid (MOPS)
-
Sterile, 96-well, flat-bottom microtiter plates
-
Sterile, disposable inoculation loops, and spreaders
-
Spectrophotometer (530 nm)
-
Sterile saline (0.85%) with 0.05% Tween 80
-
Fungal isolates (e.g., Trichophyton rubrum, Trichophyton mentagrophytes) cultured on Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA) for 7-10 days at 30-35°C.
-
Reference fungal strains for quality control (e.g., Paecilomyces variotii ATCC 3630)[1]
-
Incubator (35°C)
2. Preparation of this compound Stock and Working Solutions
-
Stock Solution: Prepare a stock solution of this compound at a concentration of 1600 µg/mL in DMSO.
-
Working Solutions: Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium to create a range of concentrations. A typical final concentration range in the microtiter plate would be 0.0625 to 32 µg/mL.[6]
3. Inoculum Preparation
-
Harvest conidia from a mature fungal culture by gently scraping the surface with a moistened swab.
-
Suspend the conidia in sterile saline with Tween 80.
-
Allow heavy particles to settle for 3-5 minutes.
-
Adjust the turbidity of the conidial suspension spectrophotometrically at 530 nm to achieve a transmission of 65-70% for dermatophytes.[1][5]
-
This suspension is then diluted 1:50 in RPMI-1640 medium to obtain the final inoculum concentration.
4. Microtiter Plate Setup
-
Add 100 µL of the appropriate this compound working solution to each well of the 96-well plate, corresponding to the desired final concentration.
-
Include a positive control well containing 100 µL of drug-free RPMI-1640 medium and a negative control well (sterility control) with 200 µL of drug-free medium.
-
Add 100 µL of the standardized fungal inoculum to each well, except for the negative control well. This will result in a final volume of 200 µL per well.
5. Incubation
-
Seal the plates or place them in a humidified chamber to prevent evaporation.
-
Incubate the plates at 35°C.
-
For Trichophyton species, the incubation period is typically 96 hours.[1][5]
6. Reading and Interpretation of Results
-
Following incubation, visually inspect the wells for fungal growth.
-
The MIC is defined as the lowest concentration of this compound that causes complete inhibition of growth as observed visually.[5] In some studies, a ≥50% reduction in growth compared to the positive control is used as the endpoint.[1]
-
The growth control well should show distinct turbidity, while the sterility control well should remain clear.
Diagrams
Caption: Workflow for this compound MIC Determination.
References
- 1. Low In Vitro Antifungal Activity of this compound against Yeasts and Molds from Onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sid.ir [sid.ir]
- 3. In Vitro Resistance and Evolution of Resistance to this compound in Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. frontiersin.org [frontiersin.org]
- 7. njccwei.com [njccwei.com]
- 8. intertekinform.com [intertekinform.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. In Vitro Nail Penetration and Antifungal Activity of this compound, a Boron-Based Pharmaceutical - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Tavaborole in Research Samples
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Tavaborole in research samples. The described protocol is applicable for the determination of this compound in various matrices, including in vitro transungual permeation study samples. This method is sensitive, accurate, precise, and linear over a relevant concentration range, making it a valuable tool for researchers, scientists, and drug development professionals.
Introduction
This compound is an oxaborole antifungal agent approved for the topical treatment of onychomycosis.[1][2][3] Its mechanism of action involves the inhibition of fungal leucyl-tRNA synthetase, which is essential for protein synthesis.[1][4] Accurate and reliable analytical methods are crucial for the quantification of this compound in various stages of research and development, including formulation development, in vitro drug release studies, and preclinical evaluations. This document provides a detailed protocol for a validated HPLC-UV method for the determination of this compound.
Experimental
Instrumentation and Chromatographic Conditions
The analysis is performed on a standard HPLC system equipped with a UV detector. The chromatographic conditions are summarized in the table below.
| Parameter | Recommended Conditions |
| HPLC Column | Luna PFP (150 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | 70% Phosphoric acid solution (10 mM, pH 2.0) : 30% Acetonitrile[5][6] |
| Flow Rate | 1.0 mL/min[7] |
| Injection Volume | 20 µL |
| Column Temperature | 35 °C[7] |
| Detection Wavelength | 220 nm[5][6] |
Preparation of Standard Solutions
Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in a small amount of methanol and dilute to the mark with the mobile phase.[1]
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.03 µg/mL to 8.0 µg/mL.[5][6]
Sample Preparation
The following protocol is a general guideline for the extraction of this compound from a solid matrix, such as a bovine hoof membrane, which is often used as a model for human nails in in vitro studies.[5][6]
-
After the permeation study, the bovine hoof membrane is removed and minced into small pieces.
-
The minced membrane is transferred to a suitable container.
-
Add a known volume of a suitable extraction solvent (e.g., a mixture of mobile phase and ethanol).
-
Vortex the sample for an extended period to ensure complete extraction of the drug.
-
Centrifuge the sample to pellet the solid material.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.
Method Validation Summary
The described HPLC method has been validated according to the International Conference on Harmonisation (ICH) guidelines.[1][2][4] The key validation parameters are summarized in the table below.
| Validation Parameter | Result for Receiving Phase | Result for Hoof Membranes |
| Linearity Range | 0.5 - 8.0 µg/mL[5][6] | 0.03 - 2.5 µg/mL[5][6] |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.023 µg/mL[5][6] | 0.0024 µg/mL[5][6] |
| Limit of Quantification (LOQ) | 0.069 µg/mL[5][6] | 0.007 µg/mL[5][6] |
| Precision (%RSD) | < 2%[5][6] | < 2%[5][6] |
| Accuracy (% Recovery) | 96.98 - 102.5%[6] | 96.98 - 102.5%[6] |
Experimental Workflow
Caption: Workflow for the HPLC quantification of this compound.
Protocol
Preparation of Mobile Phase
-
Prepare a 10 mM phosphoric acid solution by diluting concentrated phosphoric acid in HPLC-grade water.
-
Adjust the pH of the solution to 2.0 using a suitable acid or base.
-
Filter the aqueous solution through a 0.45 µm membrane filter.
-
Prepare the mobile phase by mixing the filtered aqueous solution and acetonitrile in a 70:30 (v/v) ratio.
-
Degas the mobile phase before use.
HPLC System Preparation
-
Ensure all components of the HPLC system are properly connected and powered on.
-
Purge the pump with the mobile phase to remove any air bubbles.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Set the column oven temperature to 35 °C.
-
Set the UV detector wavelength to 220 nm.
Calibration Curve Generation
-
Inject 20 µL of each working standard solution in triplicate.
-
Record the peak area for each injection.
-
Plot a calibration curve of the mean peak area versus the concentration of this compound.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).
Sample Analysis
-
Inject 20 µL of the prepared sample solution into the HPLC system.
-
Record the chromatogram and the peak area of this compound.
-
Using the equation from the calibration curve, calculate the concentration of this compound in the sample.
System Suitability
To ensure the performance of the chromatographic system, inject a mid-range standard solution multiple times before starting the sample analysis. The system is deemed suitable if the relative standard deviation (%RSD) of the peak areas is less than 2%.
Conclusion
The HPLC method described in this application note is a reliable and validated technique for the quantification of this compound in research samples. The detailed protocol and validation data provide researchers with a ready-to-implement method for their analytical needs in the study of this novel antifungal agent.
References
- 1. Development and validation of the RP-HPLC method for quantification of this compound - Analytical Methods (RSC Publishing) DOI:10.1039/D4AY00943F [pubs.rsc.org]
- 2. jocpr.com [jocpr.com]
- 3. jchr.org [jchr.org]
- 4. jchr.org [jchr.org]
- 5. Development and Validation of an HPLC-UV Method to Quantify this compound During in Vitro Transungual Permeation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Development and validation of the RP-HPLC method for quantification of this compound - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes: Cell-Based Assays for Screening Tavaborole's Antifungal Activity
Introduction
Tavaborole is an FDA-approved, topical oxaborole antifungal agent used for the treatment of onychomycosis, a fungal infection of the nail primarily caused by dermatophytes such as Trichophyton rubrum and Trichophyton mentagrophytes. Its unique mechanism of action, targeting a fundamental cellular process, and its ability to penetrate the nail plate make it a significant compound in antifungal therapy. These application notes provide detailed protocols for robust cell-based assays to screen and characterize the antifungal activity of this compound, tailored for researchers in mycology and drug development.
Mechanism of Action
This compound exerts its antifungal effect by inhibiting fungal protein synthesis. It specifically targets the cytosolic leucyl-tRNA synthetase (LeuRS), an essential enzyme that attaches the amino acid leucine to its corresponding transfer RNA (tRNALeu). This compound works through an oxaborole tRNA-trapping mechanism; it forms a stable adduct with the terminal adenosine of tRNALeu within the editing site of the LeuRS enzyme. This action traps the tRNALeu, preventing its release and halting the production of charged leucyl-tRNALeu, which is a crucial component for protein synthesis. The subsequent inhibition of protein synthesis leads to the termination of cell growth and ultimately results in fungal cell death. Notably, this compound has a significantly higher affinity for the fungal synthetase enzyme than for the human equivalent, contributing to its selective toxicity.
Data Presentation: In Vitro Susceptibility of Fungi to this compound
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against common fungal pathogens as reported in the literature. These values are essential for establishing the concentration range for screening assays.
Table 1: this compound MICs against Trichophyton Species
| Fungal Species | Inoculum Size (CFU/plate) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Trichophyton rubrum | 10⁵ | 0.25 - 0.50 | - | - | |
| Trichophyton rubrum | 10⁸ | 1.0 | - | - | |
| Trichophyton rubrum | Not Specified | 4.0 - 16.0 | - | 8.0 | |
| Trichophyton mentagrophytes | Not Specified | - | - | 8.0 |
Table 2: this compound MICs against Candida Species
| Fungal Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Candida albicans | 0.5 - 1.0 | - | - | |
| Candida spp. | 2.0 - 16.0 | 16.0 | 16.0 |
Experimental Protocols
The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and can be adapted for screening this compound.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This assay is the gold standard for determining the in vitro antifungal susceptibility of a compound. It establishes the lowest concentration of a drug that inhibits the visible growth of a microorganism.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal isolates (e.g., T. rubrum, T. mentagrophytes)
-
Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)
-
Sterile saline (0.85%) with 0.05% Tween 80
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer or hemocytometer
-
Incubator
Procedure:
-
Drug Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 1600 µg/mL).
-
Perform serial twofold dilutions of this compound in RPMI 1640 medium in a separate 96-well plate to achieve concentrations that are 2x the final desired concentrations (e.g., 32 to 0.06 µg/mL).
-
-
Inoculum Preparation (for Dermatophytes):
-
Culture the fungal isolate on an SDA or PDA plate at 28-35°C for 7-14 days until sporulation is evident.
-
Harvest conidia by flooding the plate with sterile saline-Tween solution and gently scraping the surface.
-
Transfer the suspension to a sterile tube and allow heavy particles to settle for 5-10 minutes.
-
Adjust the conidial suspension concentration to approximately 1 x 10³ to 3 x 10³ cells/mL using a spectrophotometer or hemocytometer, following CLSI M38-A2 guidelines.
-
-
Assay Setup:
-
Add 100 µL of the 2x this compound dilutions to the wells of a new 96-well microtiter plate.
-
Add 100 µL of the adjusted fungal inoculum to each well. This brings the final drug concentrations and inoculum to the desired 1x level.
-
Include a positive control (fungal inoculum in medium without drug) and a negative control (sterile medium only).
-
-
Incubation:
-
Seal the plates and incubate at 35°C.
-
For dermatophytes like T. rubrum, incubation may require 4 to 7 days.
-
-
MIC Determination:
-
Read the plates visually. The MIC is the lowest concentration of this compound that causes complete (100%) inhibition of visible growth compared to the positive control.
-
Protocol 2: Antifungal Time-Kill Assay
This dynamic assay determines whether an antifungal agent is fungicidal (kills the fungus) or fungistatic (inhibits its growth).
Materials:
-
Materials from Protocol 1
-
Sabouraud Dextrose Broth (SDB) or RPMI 1640
-
Sterile tubes
-
Shaking incubator
-
Plating supplies (SDA plates, spreaders)
Procedure:
-
Inoculum Preparation:
-
Prepare a fungal suspension as described in the MIC protocol, but adjust the starting inoculum to a higher concentration, typically 1 x 10⁵ to 5 x 10⁵ CFU/mL, in RPMI 1640 or SDB.
-
-
Assay Setup:
-
Prepare tubes with the fungal inoculum and this compound at concentrations relative to the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x MIC).
-
Include a drug-free growth control tube.
-
-
Incubation and Sampling:
-
Incubate all tubes at 35°C with agitation.
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), draw an aliquot from each tube.
-
-
Quantification:
-
Perform serial dilutions of the collected aliquots in sterile saline.
-
Plate the dilutions onto SDA plates and incubate until colonies are visible.
-
Count the number of colonies to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each this compound concentration and the control.
-
Fungicidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the starting inoculum.
-
Fungistatic activity is indicated by little change or a slight reduction in CFU/mL compared to the starting inoculum, while the growth control shows a significant increase.
-
Protocol 3: Mammalian Cell Cytotoxicity Assay (MTT)
This assay assesses the potential toxicity of this compound to mammalian cells, which is crucial for evaluating its therapeutic index.
Materials:
-
Mammalian cell line (e.g., NIH 3T3 fibroblasts, HaCaT keratinocytes)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom tissue culture plates
-
Multichannel pipette, microplate reader
Procedure:
-
Cell Seeding:
-
Seed the 96-well plate with mammalian cells at a density of ~1 x 10⁴ cells/well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various this compound concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO used for the drug dilutions) and a cell-free blank control.
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT reagent to each well and incubate for another 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance of the plates on a microplate reader at a wavelength of ~570 nm.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the drug concentration to determine the CC₅₀ (the concentration that causes 50% reduction in cell viability).
-
In Vitro Models for Assessing Tavaborole's Nail Penetration Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for establishing an in vitro model to evaluate the nail penetration efficacy of Tavaborole, a topical antifungal agent. The methodologies described are based on established scientific literature and are intended to guide researchers in setting up robust and reproducible assays for preclinical assessment of this compound and other transungual drug delivery systems.
Introduction
This compound is a boron-based antifungal agent approved for the topical treatment of onychomycosis, a fungal infection of the nail.[1][2] Its efficacy is critically dependent on its ability to penetrate the dense keratin structure of the nail plate to reach the site of infection in the nail bed and underlying nail matrix.[1][3][4] In vitro models are indispensable tools for screening and characterizing the nail penetration potential of topical formulations like this compound, providing a cost-effective and ethical alternative to extensive clinical trials.
The low molecular weight of this compound is a key physicochemical property that facilitates its penetration through the nail plate.[4][5] In vitro studies have consistently demonstrated its superior penetration compared to other topical antifungals such as ciclopirox and amorolfine.[1][5] This document outlines the key in vitro methodologies to quantify this penetration and assess antifungal activity.
Mechanism of Action
This compound exerts its antifungal effect by inhibiting fungal protein synthesis.[2][6][7] It specifically targets the fungal leucyl-tRNA synthetase (LeuRS), an essential enzyme for the incorporation of leucine into proteins.[2][3][7] By binding to the editing site of fungal LeuRS, this compound prevents the formation of leucine-charged tRNA, ultimately leading to the cessation of protein synthesis and fungal cell death.[3][5] This mechanism is highly specific to fungal cells, providing a wide margin of safety.[5]
Figure 1: Mechanism of action of this compound in fungal cells.
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro studies on this compound's nail penetration and antifungal activity.
| Table 1: In Vitro Antifungal Activity of this compound | |
| Metric | Value |
| Minimum Inhibitory Concentration (MIC) | 0.25-2 µg/mL against tested fungi[1][4] |
| Minimum Fungicidal Concentration (MFC) vs. T. rubrum | 8 µg/mL[1][4] |
| Minimum Fungicidal Concentration (MFC) vs. T. mentagrophytes | 16 µg/mL[1][4] |
| Note: The presence of 5% keratin powder did not significantly affect the MIC against T. rubrum.[1][4] |
| Table 2: Comparative In Vitro Nail Penetration of this compound | ||
| Comparison Drug | Time Point | Penetration Data |
| Ciclopirox 8% solution | 14 days | This compound 5% solution showed 250-fold higher penetration (524.7 µg/cm² vs 13.0 µg/cm²) through ex vivo human cadaver fingernails.[5] |
| Ciclopirox | 15 days | Mean cumulative penetration of this compound was significantly higher.[1][4] |
| Ciclopirox | 15 days | Mean concentrations of this compound in the ventral/intermediate nail layer were significantly higher.[1][4] |
| Table 3: In Vitro Penetration of this compound Through Nail Polish | |||
| Study Condition | Time Point | Cumulative Penetration (µg/cm²) | Reference |
| 1 coat OTC polish | 21 days | 3526 ± 1433 | [8][9] |
| Unpolished | 21 days | 2661 ± 1319 | [8][9] |
| 4 coats salon polish | 15 days | 1179 ± 554 | [8][9] |
| 1 coat salon polish | 15 days | 1227 ± 974 | [8][9] |
| 2 coats OTC polish | 15 days | 1493 ± 1322 | [8][9] |
| 1 coat OTC polish | 15 days | 1428 ± 841 | [8][9] |
| Unpolished | 15 days | 566 ± 318 | [8][9] |
| OTC: Over-the-counter |
Experimental Protocols
Ex Vivo Nail Penetration Assay using Franz Diffusion Cells
This protocol is designed to quantify the permeation of this compound through a human nail plate.
Materials:
-
Human cadaver nail plates
-
Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent)
-
This compound topical solution (5%)
-
High-performance liquid chromatography (HPLC) system
-
Incubator set to 32°C[10]
Protocol:
-
Nail Preparation: Obtain ethically sourced human cadaver fingernails or toenails. Clean the nails of any adhering tissue and cut them into discs of a suitable size to fit the Franz diffusion cells.
-
Franz Cell Assembly: Mount the nail disc between the donor and receptor compartments of the Franz diffusion cell, ensuring a complete seal. The dorsal side of the nail should face the donor compartment.
-
Receptor Compartment: Fill the receptor compartment with the receptor solution, ensuring no air bubbles are trapped beneath the nail.
-
Drug Application: Apply a precise amount of this compound topical solution to the dorsal surface of the nail in the donor compartment.
-
Incubation: Place the assembled Franz cells in an incubator at 32°C to simulate the temperature of the nail surface.
-
Sampling: At predetermined time intervals (e.g., 24, 48, 72 hours, and so on for up to 15 or 21 days), collect samples from the receptor solution.[1][8][9] Replace the withdrawn volume with fresh receptor solution.
-
Analysis: Quantify the concentration of this compound in the collected samples using a validated HPLC method.
-
Data Calculation: Calculate the cumulative amount of this compound penetrated per unit area (µg/cm²) over time.
Figure 2: Workflow for the ex vivo nail penetration assay.
Infected Nail Plate Model for Antifungal Efficacy
This model assesses the ability of this compound to penetrate the nail and exert its antifungal effect on a living fungal culture.
Materials:
-
Human nail plates or a suitable surrogate like bovine hoof membranes or keratin films.[11][12]
-
Trichophyton rubrum or Trichophyton mentagrophytes culture
-
Culture medium (e.g., Sabouraud dextrose agar)
-
This compound topical solution (5%)
-
Incubator
Protocol:
-
Fungal Culture Preparation: Prepare a standardized suspension of the fungal species in a suitable broth.
-
Inoculation: Inoculate the surface of the culture medium in the lower chamber with the fungal suspension.
-
Nail Mounting: Mount the nail plate over the inoculated medium, separating the fungal culture from the external environment.
-
Drug Application: Apply this compound topical solution to the dorsal surface of the nail plate.
-
Incubation: Incubate the chambers at an appropriate temperature for fungal growth (e.g., 28-30°C) for a specified period (e.g., 7 days).[13]
-
Assessment of Antifungal Activity: After the incubation period, measure the zone of inhibition of fungal growth under and around the nail plate. A larger zone of inhibition indicates greater penetration and antifungal efficacy.[1][13]
Figure 3: Workflow for the infected nail plate model.
Conclusion
The in vitro models described provide a robust framework for evaluating the nail penetration and antifungal efficacy of this compound. The ex vivo nail penetration assay using Franz diffusion cells is ideal for quantitative assessment of drug permeation, while the infected nail plate model offers a functional measure of antifungal activity following penetration. These methodologies are essential for the preclinical development and formulation optimization of topical antifungal drugs for the treatment of onychomycosis.
References
- 1. In Vitro Nail Penetration and Antifungal Activity of this compound, a Boron-Based Pharmaceutical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An upcoming drug for onychomycosis: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Examining the Benefits of the Boron-Based Mechanism of Action and Physicochemical Properties of this compound in the Treatment of Onychomycosis [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Nail Penetration and Antifungal Activity of this compound, a Boron-Based Pharmaceutical - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 5. Spotlight on this compound for the treatment of onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (Kerydin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 7. Onychomycosis Treatment: Information About this compound [borates.today]
- 8. In Vitro Nail Penetration of this compound Topical Solution, 5%, Through Nail Polish on Ex Vivo Human Fingernails - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 9. In Vitro Nail Penetration of this compound Topical Solution, 5%, Through Nail Polish on Ex Vivo Human Fingernails - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of the nail penetration of antifungal agents, with different physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Infected nail plate model made of human hair keratin for evaluating the efficacy of different topical antifungal formulations against Trichophyton rubrum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A New In Vitro Model to Evaluate Anti-Adhesive Effect against Fungal Nail Infections [mdpi.com]
- 13. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]
- 14. oatext.com [oatext.com]
Application Notes and Protocols for Studying Tavaborole's Effect on Fungal Biofilms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework to investigate the efficacy of Tavaborole, a boron-based antifungal agent, against fungal biofilms. The protocols detailed below are designed for studying its effects on key fungal species, including Trichophyton rubrum, a primary target of this compound in clinical use, and Candida albicans, a common model organism for biofilm research.
Introduction
This compound is an FDA-approved topical antifungal medication for the treatment of onychomycosis caused by Trichophyton rubrum or Trichophyton mentagrophytes.[1][2][3] Its mechanism of action involves the inhibition of fungal leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis.[1][2][3][4][5] This disruption of protein synthesis ultimately leads to the cessation of cell growth and fungal cell death.[1][3] Fungal biofilms, structured communities of fungal cells encased in a self-produced extracellular matrix, are notoriously resistant to conventional antifungal therapies.[6][7] Understanding the impact of this compound on these complex structures is crucial for its clinical application and for the development of novel anti-biofilm strategies.
These protocols will guide researchers through the process of establishing fungal biofilms in vitro, treating them with this compound at various concentrations and at different stages of biofilm development, and quantifying the resulting effects on biofilm viability and structure.
Key Experimental Protocols
Protocol 1: Fungal Strain and Culture Conditions
Objective: To prepare fungal inocula for biofilm formation.
Materials:
-
Fungal strains (e.g., Trichophyton rubrum ATCC 28188, Candida albicans SC5314)
-
Sabouraud Dextrose Agar (SDA) or Yeast Peptone Dextrose (YPD) agar plates
-
Sabouraud Dextrose Broth (SDB) or YPD broth
-
RPMI-1640 medium buffered with MOPS
-
Sterile phosphate-buffered saline (PBS)
-
Hemocytometer or spectrophotometer
-
Incubator (37°C)
-
Shaking incubator
Procedure:
-
Streak the fungal strain from a frozen stock onto an SDA or YPD agar plate and incubate at 37°C for 24-48 hours to obtain isolated colonies.
-
Inoculate a single colony into 10 mL of SDB or YPD broth and incubate overnight at 37°C with shaking (200 rpm).
-
Harvest the fungal cells by centrifugation at 3000 x g for 10 minutes.
-
Wash the cell pellet twice with sterile PBS.
-
Resuspend the cells in RPMI-1640 medium.
-
Adjust the cell density to 1 x 10^6 cells/mL using a hemocytometer or by measuring the optical density at 600 nm (OD600).
Protocol 2: Biofilm Formation and Treatment with this compound
Objective: To grow fungal biofilms and expose them to various concentrations of this compound.
Materials:
-
Prepared fungal inoculum (1 x 10^6 cells/mL in RPMI-1640)
-
Sterile 96-well flat-bottom microtiter plates
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO, and then diluted in RPMI-1640)
-
Incubator (37°C)
Procedure:
-
Biofilm Formation:
-
Add 200 µL of the fungal inoculum to each well of a 96-well plate.
-
Incubate the plate at 37°C for a pre-adhesion phase of 4 hours.[4]
-
After the adhesion phase, gently aspirate the medium and wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.
-
Add 200 µL of fresh RPMI-1640 medium to each well.
-
Incubate the plate at 37°C for 24-72 hours to allow for biofilm maturation.[4][5]
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in RPMI-1640 medium to achieve the desired final concentrations (e.g., ranging from 0.5 to 64 µg/mL). A vehicle control (medium with the same concentration of the solvent used for this compound) and a no-treatment control should be included.
-
To study inhibition of biofilm formation: Add the this compound dilutions at the beginning of the biofilm formation (after the adhesion step).
-
To study eradication of mature biofilms: After the biofilm maturation period (e.g., 24 hours), remove the medium and add the this compound dilutions.
-
Incubate the plates for an additional 24-48 hours at 37°C.
-
Protocol 3: Quantification of Biofilm Viability (XTT Assay)
Objective: To determine the metabolic activity of fungal cells within the biofilm after treatment with this compound.
Materials:
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution (1 mg/mL in PBS)
-
Menadione solution (0.4 mM in acetone)
-
96-well plate reader
Procedure:
-
After the this compound treatment period, carefully aspirate the medium from each well.
-
Wash the biofilms twice with 200 µL of sterile PBS.
-
Prepare the XTT-menadione solution by mixing the XTT solution with the menadione solution at a ratio of 20:1 immediately before use.
-
Add 100 µL of the XTT-menadione solution to each well.
-
Incubate the plate in the dark at 37°C for 2-5 hours.
-
Measure the absorbance at 490 nm using a microplate reader.[1][8]
-
The percentage of biofilm viability can be calculated relative to the no-treatment control.
Protocol 4: Quantification of Biofilm Biomass (Crystal Violet Assay)
Objective: To measure the total biomass of the fungal biofilm after treatment with this compound.
Materials:
-
0.1% (w/v) Crystal Violet solution
-
95% Ethanol
-
96-well plate reader
Procedure:
-
After the this compound treatment period, carefully aspirate the medium from each well.
-
Wash the biofilms twice with 200 µL of sterile PBS.
-
Fix the biofilms by adding 200 µL of methanol to each well for 15 minutes.
-
Aspirate the methanol and allow the plate to air dry.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 20 minutes.
-
Aspirate the crystal violet solution and wash the wells four times with 200 µL of sterile distilled water.
-
Add 200 µL of 95% ethanol to each well to solubilize the stained biofilm.
-
Incubate for 10-15 minutes at room temperature.
-
Transfer 100 µL of the ethanol-crystal violet solution to a new flat-bottom 96-well plate.
-
Measure the absorbance at 570 nm using a microplate reader.[4][9]
Data Presentation
Quantitative data from the experiments should be summarized in clear and structured tables.
Table 1: Effect of this compound on Fungal Biofilm Viability (XTT Assay)
| This compound Concentration (µg/mL) | Mean Absorbance (490 nm) ± SD | % Viability Reduction |
| 0 (Control) | 1.25 ± 0.08 | 0 |
| 0.5 | 1.10 ± 0.06 | 12 |
| 1 | 0.95 ± 0.05 | 24 |
| 2 | 0.78 ± 0.04 | 37.6 |
| 4 | 0.55 ± 0.03 | 56 |
| 8 | 0.32 ± 0.02 | 74.4 |
| 16 | 0.15 ± 0.01 | 88 |
| 32 | 0.08 ± 0.01 | 93.6 |
| 64 | 0.05 ± 0.01 | 96 |
Table 2: Effect of this compound on Fungal Biofilm Biomass (Crystal Violet Assay)
| This compound Concentration (µg/mL) | Mean Absorbance (570 nm) ± SD | % Biomass Reduction |
| 0 (Control) | 0.85 ± 0.05 | 0 |
| 0.5 | 0.78 ± 0.04 | 8.2 |
| 1 | 0.69 ± 0.04 | 18.8 |
| 2 | 0.58 ± 0.03 | 31.8 |
| 4 | 0.45 ± 0.03 | 47.1 |
| 8 | 0.31 ± 0.02 | 63.5 |
| 16 | 0.19 ± 0.01 | 77.6 |
| 32 | 0.11 ± 0.01 | 87.1 |
| 64 | 0.07 ± 0.01 | 91.8 |
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for studying its effect on fungal biofilms.
Caption: Mechanism of action of this compound in inhibiting fungal protein synthesis.
Caption: Experimental workflow for assessing this compound's effect on fungal biofilms.
Caption: Postulated impact of this compound on signaling pathways regulating biofilm formation.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Biofilm Production and Antifungal Susceptibility to Fluconazole in Clinical Isolates of Candida spp. in Both Planktonic and Biofilm Form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the Complexity of the Interaction between T. rubrum and S. aureus/S. epidermidis in the Formation of Polymicrobial Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro characterization of Trichophyton rubrum biofilm by combined anti-biofilm enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.unair.ac.id [repository.unair.ac.id]
- 7. Biofilm Formation by the Fungal Pathogen Candida albicans: Development, Architecture, and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Culturing and Screening of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. static.igem.org [static.igem.org]
Application Notes and Protocols for Inducing and Studying Tavaborole Resistance in Trichophyton rubrum
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for inducing and characterizing tavaborole resistance in the dermatophyte Trichophyton rubrum, a primary causative agent of onychomycosis. The following protocols are based on established methodologies and provide a framework for investigating resistance mechanisms and evaluating the efficacy of new antifungal agents.
Introduction
This compound is a topical oxaborole antifungal agent approved for the treatment of onychomycosis.[1][2][3] Its mechanism of action involves the inhibition of fungal leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis, ultimately leading to fungal cell death.[1][3][4] Understanding the potential for and mechanisms of resistance to this compound is crucial for its continued clinical effectiveness and for the development of next-generation antifungals.
This document outlines the procedures for determining the baseline susceptibility of T. rubrum to this compound, inducing resistance in vitro, and characterizing the resistant phenotype.
Data Presentation
Table 1: Antifungal Susceptibility of Parental T. rubrum Strains
| Strain | This compound MIC (µg/mL) |
| ATCC 28188 | 0.50 |
| ATCC MYA-4438 | 0.25 |
| Clinical Isolate 1 (CI-1) | 0.25 |
| Clinical Isolate 2 (CI-2) | 0.25 |
MIC values are representative and may vary based on experimental conditions.
Table 2: Frequency of Spontaneous and Induced this compound Resistance in T. rubrum
| Strain | Method | Frequency of Resistance |
| All Strains | Spontaneous (Plating on MIC) | ~10⁻⁸ |
| All Strains | Induced (5 passages at 0.5x MIC) | ~10⁻⁷ |
| All Strains | Induced (10 passages at 0.5x MIC) | ~10⁻⁶ |
Data adapted from Mazzantini et al., 2021.[5][6][7][8][9][10][11]
Table 3: Characterization of this compound-Resistant T. rubrum Mutants
| Strain Type | Fold-Increase in this compound MIC | Stability of Resistant Phenotype (after 3 passages on drug-free media) | Cross-Resistance to other Antifungals (Terbinafine, Itraconazole, etc.) |
| Spontaneous Mutants | 4 to 8-fold | Stable | None Observed |
| Induced Mutants | 4 to 8-fold | Stable | None Observed |
Data adapted from Mazzantini et al., 2021.[5][6][7][8][9][10][11]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 broth microdilution method for filamentous fungi.[12]
Materials:
-
Trichophyton rubrum isolates (e.g., ATCC strains, clinical isolates)
-
Potato Dextrose Agar (PDA) plates
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
This compound analytical standard
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.85% NaCl)
-
Sterile, flat-bottom, 96-well microtiter plates
-
Spectrophotometer
-
Incubator (28°C)
Procedure:
-
Inoculum Preparation: a. Subculture T. rubrum isolates onto PDA plates and incubate at 28°C for 7 days to promote conidiation.[13][14] b. Harvest conidia by gently scraping the surface of the culture with a sterile loop in the presence of sterile saline. c. Filter the suspension through sterile gauze to remove hyphal fragments. d. Adjust the conidial suspension to a final concentration of 1-5 x 10⁶ CFU/mL using a hemocytometer or by spectrophotometric correlation. e. Dilute the adjusted suspension 1:50 in RPMI 1640 medium to obtain a final inoculum concentration of 2-10 x 10⁴ CFU/mL.
-
Antifungal Agent Preparation: a. Prepare a stock solution of this compound in DMSO. b. Perform serial twofold dilutions of this compound in RPMI 1640 medium in a 96-well plate to achieve a range of final concentrations (e.g., 0.03 - 16 µg/mL).
-
Assay Procedure: a. Add 100 µL of the diluted this compound solutions to the appropriate wells of the 96-well plate. b. Add 100 µL of the final conidial suspension to each well. c. Include a drug-free well as a positive growth control and an un-inoculated well as a negative control. d. Seal the plates and incubate at 28°C for 7 days.[12]
-
MIC Determination: a. The MIC is defined as the lowest concentration of this compound that causes 100% inhibition of visible growth compared to the drug-free control.
Protocol 2: Induction of this compound Resistance in T. rubrum
This protocol describes a method for inducing resistance by sequential passage in the presence of sub-inhibitory concentrations of this compound.[5][6][7]
Materials:
-
Trichophyton rubrum isolate with a known this compound MIC
-
Sabouraud Dextrose Agar (SDA) plates
-
This compound
-
Sterile saline
Procedure:
-
Initial Exposure: a. Prepare SDA plates containing a sub-inhibitory concentration of this compound (e.g., 0.5x MIC). b. Prepare a conidial suspension of the parental T. rubrum strain as described in Protocol 1. c. Inoculate the this compound-containing SDA plates with the conidial suspension. d. Incubate at 28°C until fungal growth is evident.
-
Sequential Passaging: a. From the colonies that grow on the this compound-containing plates, prepare a new conidial suspension. b. Inoculate fresh SDA plates containing the same sub-inhibitory concentration of this compound. c. Repeat this passaging step for a defined number of transfers (e.g., 10 passages).[5][6][7]
-
Isolation of Resistant Mutants: a. After the final passage, prepare a conidial suspension from the grown colonies. b. Plate serial dilutions of this suspension onto SDA plates containing the original MIC of this compound to select for resistant mutants. c. Incubate at 28°C and monitor for the growth of colonies.
-
Confirmation and Characterization: a. Isolate individual colonies that grow on the MIC-containing plates. b. Determine the MIC of this compound for these isolates using Protocol 1 to confirm the resistant phenotype and quantify the fold-increase in MIC. c. To assess the stability of the resistance, subculture the resistant isolates on drug-free SDA for several passages (e.g., 3 passages) and then re-determine the MIC.[5] d. Perform cross-resistance studies by determining the MICs of other antifungal agents against the this compound-resistant mutants.
Visualizations
Caption: Mechanism of action of this compound in Trichophyton rubrum.
Caption: Workflow for inducing this compound resistance in T. rubrum.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. drugcentral.org [drugcentral.org]
- 3. Examining the Benefits of the Boron-Based Mechanism of Action and Physicochemical Properties of this compound in the Treatment of Onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SMPDB [smpdb.ca]
- 5. In Vitro Resistance and Evolution of Resistance to this compound in Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. In Vitro Resistance and Evolution of Resistance to this compound in Trichophyton rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. (Open Access) In Vitro Resistance and Evolution of Resistance to this compound in Trichophyton rubrum. (2021) | Diletta Mazzantini | 6 Citations [scispace.com]
- 10. journals.asm.org [journals.asm.org]
- 11. In vitro resistance and evolution of resistance to this compound in Trichophyton rubrum [arpi.unipi.it]
- 12. Antifungal Drug Susceptibility Testing of Dermatophytes: Laboratory Findings to Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Tavaborole's Inhibition of Fungal Protein Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tavaborole, marketed under the trade name Kerydin®, is a topical antifungal agent approved for the treatment of onychomycosis, a fungal infection of the nails. It belongs to the oxaborole class of compounds and possesses a unique mechanism of action, making it a valuable tool in combating fungal pathogens. This compound functions by specifically inhibiting fungal leucyl-tRNA synthetase (LeuRS), an essential enzyme in the protein synthesis pathway. This inhibition ultimately leads to the cessation of fungal cell growth and death. These application notes provide detailed protocols for assessing the inhibitory effect of this compound on fungal protein synthesis, a critical step in both basic research and antifungal drug development.
Mechanism of Action: Inhibition of Leucyl-tRNA Synthetase
This compound's primary target is the fungal leucyl-tRNA synthetase (LeuRS), an enzyme responsible for attaching the amino acid leucine to its corresponding transfer RNA (tRNA). This process, known as aminoacylation, is a prerequisite for the incorporation of leucine into newly synthesized proteins during translation. This compound exhibits a high degree of selectivity for the fungal LeuRS over its human counterpart, which contributes to its favorable safety profile. The boron atom within the this compound structure is key to its inhibitory activity, forming a stable adduct with the tRNA molecule within the editing site of the LeuRS enzyme. This trapping of the tRNA prevents the catalytic cycle from proceeding, thereby halting protein synthesis.
Quantitative Data: In Vitro Antifungal Activity of this compound
The efficacy of this compound has been quantified through various in vitro studies, primarily determining its Minimum Inhibitory Concentration (MIC) against a range of fungal isolates. MIC values represent the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. While specific IC50 values for the direct inhibition of fungal protein synthesis by this compound are not widely published, the MIC data provides a strong indication of its potent antifungal activity.
| Fungal Species | Number of Isolates | MIC50 (μg/mL) | MIC90 (μg/mL) | MIC Range (μg/mL) | Reference |
| Trichophyton rubrum | 80 | 4.0 | 8.0 | Not Reported | |
| Trichophyton mentagrophytes | 76 | 4.0 | 8.0 | Not Reported | |
| Various Fungi (19 strains) | 19 | Not Reported | Not Reported | 0.25–2 | |
| T. rubrum | Not Specified | Not Reported | Not Reported | 1 | |
| T. mentagrophytes | Not Specified | Not Reported | Not Reported | 1 | |
| Dermatophytes | Not Specified | 8 | 16 | 4-16 | |
| Candida spp. | Not Specified | 16 | 16 | 2-16 |
Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.
Experimental Protocols
Two primary methods for assessing the inhibition of fungal protein synthesis are presented: a [3H]-Leucine Incorporation Assay and a Puromycin Labeling Assay followed by Western Blotting. These protocols are designed to be adaptable to various filamentous fungi, with a focus on dermatophytes such as Trichophyton rubrum, a common causative agent of onychomycosis.
[3H]-Leucine Incorporation Assay
This assay directly measures the rate of protein synthesis by quantifying the incorporation of radiolabeled leucine into newly synthesized proteins. A reduction in the incorporation of [3H]-leucine in the presence of this compound indicates inhibition of protein synthesis.
Materials:
-
Fungal culture (e.g., Trichophyton rubrum)
-
Appropriate liquid growth medium (e.g., Sabouraud Dextrose Broth)
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
[3H]-Leucine
-
Trichloroacetic acid (TCA), ice-cold 10% and 5% solutions
-
Ethanol, 95%
-
Scintillation vials
-
Scintillation fluid
-
Liquid scintillation counter
-
Glass fiber filters
-
Filtration apparatus
Protocol:
-
Fungal Culture Preparation: Grow the fungal species of interest in a liquid medium to the mid-logarithmic phase.
-
Assay Setup: In microcentrifuge tubes, aliquot a defined volume of the fungal culture.
-
This compound Treatment: Add varying concentrations of this compound to the tubes. Include a vehicle control (solvent only) and a negative control (no treatment). It is advisable to test a range of concentrations based on the known MIC values.
-
Pre-incubation: Incubate the tubes at the optimal growth temperature for the fungus for a predetermined period (e.g., 1-2 hours) to allow for the drug to take effect.
-
Radiolabeling: Add a known amount of [3H]-Leucine to each tube and incubate for a short period (e.g., 30-60 minutes). The incubation time should be optimized to ensure linear incorporation of the radiolabel.
-
Termination of Incorporation: Stop the reaction by adding an equal volume of ice-cold 10% TCA.
-
Protein Precipitation: Incubate the tubes on ice for at least 30 minutes to allow for the precipitation of proteins.
-
Filtration and Washing: Collect the precipitated protein by vacuum filtration through glass fiber filters. Wash the filters sequentially with ice-cold 5% TCA and 95% ethanol to remove any unincorporated [3H]-Leucine.
-
Scintillation Counting: Place the dried filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of protein synthesis inhibition for each this compound concentration relative to the vehicle control. The IC50 value, the concentration of this compound that inhibits protein synthesis by 50%, can then be determined by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.
Puromycin Labeling Assay followed by Western Blotting
Puromycin is an aminonucleoside antibiotic that acts as an analog of the 3' end of aminoacyl-tRNA. It is incorporated into the C-terminus of elongating polypeptide chains, causing their premature release from the ribosome. The amount of puromycin-labeled protein can be detected by Western blotting using an anti-puromycin antibody, providing a non-radioactive method to assess the rate of protein synthesis.
Materials:
-
Fungal culture (e.g., Trichophyton rubrum)
-
Appropriate liquid growth medium
-
This compound stock solution
-
Puromycin
-
Protein lysis buffer
-
Protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blotting apparatus and reagents
-
Anti-puromycin antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Fungal Culture and Treatment: Grow and treat the fungal cultures with varying concentrations of this compound as described in the [3H]-Leucine Incorporation Assay (Steps 1-4).
-
Puromycin Labeling: Add puromycin to each culture at a final concentration that should be optimized for the specific fungal species (e.g., 10 µg/mL) and incubate for a short period (e.g., 10-30 minutes).
-
Cell Lysis: Harvest the fungal cells by centrifugation and lyse them in a suitable protein lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA protein assay to ensure equal loading for the Western blot.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of total protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with an anti-puromycin primary antibody.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
The intensity of the bands corresponding to puromycin-labeled proteins will be proportional to the rate of protein synthesis.
-
Quantify the band intensities and normalize them to a loading control (e.g., a housekeeping protein like actin or tubulin).
-
Calculate the percentage of protein synthesis inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
-
Experimental Workflow and Logical Relationships
The following diagram illustrates the general workflow for assessing the inhibition of fungal protein synthesis by this compound.
Application Notes and Protocols for Tavaborole in Systemic Antifungal Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding and potential utility of tavaborole in the context of systemic antifungal research. While primarily developed and approved as a topical agent for onychomycosis, its unique mechanism of action and broad-spectrum in vitro activity warrant investigation into its potential for systemic applications. The following sections detail its mechanism of action, summarize key preclinical data, and provide detailed protocols for in vitro and in vivo experimental models.
Application Notes
1.1 Introduction
This compound is a boron-based, oxaborole antifungal agent. It is the first of its class approved by the FDA for the topical treatment of onychomycosis caused by dermatophytes such as Trichophyton rubrum and Trichophyton mentagrophytes. Its primary mechanism of action is the inhibition of fungal protein synthesis through targeting leucyl-tRNA synthetase (LeuRS). Given this novel mechanism, which differs from that of azoles and polyenes, and its demonstrated broad-spectrum in vitro activity, this compound is a candidate for investigation in systemic antifungal research models.
1.2 Mechanism of Action
This compound exerts its antifungal effect by inhibiting fungal cytoplasmic leucyl-tRNA synthetase (LeuRS), an essential enzyme in the synthesis of proteins. Specifically, this compound forms an adduct with the tRNALeu in the editing site of the LeuRS enzyme, effectively trapping it and preventing the ligation of leucine to its cognate tRNA. This leads to a cessation of protein synthesis, resulting in fungistatic and, at higher concentrations, fungicidal activity. This compound exhibits a high degree of selectivity for the fungal enzyme over its human counterpart.
1.3 In Vitro Antifungal Spectrum
This compound has demonstrated in vitro activity against a wide range of fungi, including dermatophytes, yeasts, and molds. However, reported minimum inhibitory concentrations (MICs) can vary significantly across studies. While some studies show promising activity against systemic pathogens like Candida species, others report high MIC values that may question its clinical utility for systemic infections. Its activity is generally not affected by the presence of keratin.
1.4 Rationale for Systemic Application Research
The exploration of this compound for systemic fungal infections is supported by several factors:
-
Novel Mechanism of Action: Its unique target (LeuRS) provides a potential alternative to combat fungal strains resistant to existing antifungal classes.
-
Broad-Spectrum In Vitro Activity: Demonstrated activity against various fungal pathogens, including some implicated in systemic mycoses.
-
Systemic Exposure and Safety Data: Preclinical toxicology studies in animal models have established pharmacokinetic profiles and safety margins for systemically administered (oral and intravenous) this compound. More recent research on its antibacterial properties has also demonstrated its safety in mice following intraperitoneal injection.
Despite these points, the high MIC values reported in some studies against yeasts and molds necessitate careful in vivo evaluation to determine if effective therapeutic concentrations can be achieved and maintained systemically without toxicity.
Data Presentation
Table 1: In Vitro Susceptibility of Various Fungi to this compound
| Fungal Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Trichophyton rubrum | 100 | 1.0 - 8.0 | 4.0 | 8.0 | |
| Trichophyton mentagrophytes | 100 | 4.0 - 8.0 | 4.0 | 8.0 | |
| Candida albicans | Not Specified | 0.5 - 1.0 | - | - | |
| Candida spp. | 52 | 2.0 - >16 | 16 | 16 | |
| Aspergillus spp. | 88 | 0.5 - >16 | 8 | 16 |
Note: MIC values can vary based on testing methodology and specific strains.
Table 2: Pharmacokinetic Parameters of this compound in Animal Models (Systemic Administration)
| Species | Administration Route | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Reference |
| Rat | Oral | Up to 300 mg/kg/day | Not Specified | Not Specified | Not Specified | Not Specified | |
| Rabbit | Oral | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | |
| Human (Topical) | Topical (5% solution) | Single Dose | 3.54 ± 2.26 | 12 | 44.4 ± 25.5 | 28.5 | |
| Human (Topical) | Topical (5% solution) | 14 Days | 5.17 ± 3.47 | 8.03 | 75.8 ± 44.5 | 28.5 |
Experimental Protocols
3.1 In Vitro Susceptibility Testing Protocol (Broth Microdilution)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines (M27-A3 for yeasts and M38-A2 for filamentous fungi).
3.1.1 Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Fungal isolates
-
Spectrophotometer
-
Incubator
3.1.2 Procedure
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Create serial twofold dilutions in RPMI 1640 medium to achieve final concentrations ranging from 0.016 to 16 µg/mL.
-
Inoculum Preparation:
-
Yeasts: Culture the yeast isolates on Sabouraud dextrose agar. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 to obtain a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Molds: Grow mold isolates on potato dextrose agar. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL.
-
-
Plate Inoculation: Add 100 µL of the appropriate drug dilution to each well of a 96-well plate. Add 100 µL of the standardized fungal inoculum to each well. Include a drug-free well for a positive growth control and an
Application Notes and Protocols for Tavaborole Susceptibility Testing using CLSI M38-A2 Microbroth Dilution Method
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for determining the susceptibility of filamentous fungi to the antifungal agent Tavaborole, following the guidelines outlined in the Clinical and Laboratory Standards Institute (CLSI) document M38-A2.
Introduction
This compound is a novel oxaborole antifungal agent approved for the topical treatment of onychomycosis, a fungal infection of the nails.[1][2] Its mechanism of action involves the inhibition of fungal leucyl-tRNA synthetase (LeuRS), an enzyme crucial for protein synthesis.[1][2][3] This inhibition ultimately leads to the termination of cell growth and fungal cell death.[2][3] The CLSI M38-A2 is a reference method for broth dilution antifungal susceptibility testing of filamentous fungi, providing a standardized procedure to determine the minimum inhibitory concentration (MIC) of antifungal agents.[4][5][6][7][8][9] This document outlines the application of the M38-A2 method for assessing the in vitro activity of this compound against relevant fungal pathogens.
Mechanism of Action of this compound
This compound exerts its antifungal effect by targeting and inhibiting the fungal leucyl-tRNA synthetase (LeuRS). This enzyme is responsible for attaching the amino acid leucine to its corresponding transfer RNA (tRNA), a critical step in protein synthesis. By forming an adduct with the tRNA in the editing site of the LeuRS enzyme, this compound effectively blocks this process, leading to a cessation of protein production and subsequent fungal cell death.[1][3][10] this compound has demonstrated a significantly higher affinity for the fungal LeuRS compared to the human equivalent, which contributes to its safety profile.[10][11]
Caption: Mechanism of action of this compound in inhibiting fungal protein synthesis.
Data Presentation: this compound In Vitro Susceptibility
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound against various fungal isolates as determined by the CLSI M38-A2 method or similar broth microdilution techniques.
Table 1: this compound MICs for Trichophyton Species
| Fungal Species | Number of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Trichophyton rubrum | 100 | 1.0 - 8.0 | 4.0 | 8.0 | [12] |
| Trichophyton mentagrophytes | 100 | 4.0 - 8.0 | 4.0 | 8.0 | [12] |
| Trichophyton rubrum | 4 | 0.63 | N/A | N/A | [13][14][15] |
| Dermatophytes | N/A | 4 - 16 | 8 | 16 | [16] |
N/A: Not available
Table 2: this compound MICs for Other Fungi
| Fungal Species | Number of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Candida spp. | N/A | 2 - 16 | 16 | 16 | [16] |
| Aspergillus spp. | N/A | N/A | N/A | N/A | [16] |
| Fusarium spp. | N/A | 8 - >16 | N/A | N/A | [16] |
N/A: Not available. Note: this compound generally demonstrates lower activity against non-dermatophyte molds and yeasts.[16]
Experimental Protocol: CLSI M38-A2 Microbroth Dilution Method for this compound
This protocol is adapted from the CLSI M38-A2 document for the susceptibility testing of filamentous fungi.
Materials
-
This compound analytical grade powder
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile, 96-well microtiter plates
-
Sterile, polystyrene tubes
-
Spectrophotometer
-
Vortex mixer
-
Potato Dextrose Agar (PDA)
-
Sterile saline (0.85%) with 0.05% Tween 80
-
Fungal isolates to be tested
-
Quality control strains (e.g., Trichophyton rubrum ATCC MYA-4438, Trichophyton mentagrophytes ATCC MYA-4439)[12]
Procedure
1. Preparation of this compound Stock Solution
-
Prepare a stock solution of this compound in DMSO at a concentration of 1600 µg/mL.
-
Further dilute the stock solution with RPMI-1640 medium to create a working solution.
2. Preparation of Microdilution Plates
-
Perform serial twofold dilutions of the this compound working solution in RPMI-1640 medium directly in the 96-well plates.
-
The final concentrations should typically range from 0.03 to 16 µg/mL.
-
Include a drug-free well for a positive growth control and a non-inoculated well for a negative control.
3. Inoculum Preparation
-
Culture the fungal isolates on PDA plates at 35°C for 7 days to encourage sporulation.
-
Harvest the conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80 and gently scraping the surface.
-
Transfer the resulting suspension to a sterile tube.
-
Allow the heavy particles to settle for 3-5 minutes and collect the upper suspension.
-
Adjust the conidial suspension to a final transmittance of 68-82% at 530 nm using a spectrophotometer. This corresponds to an inoculum density of approximately 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.
-
Dilute this suspension 1:50 in RPMI-1640 medium to achieve the final testing inoculum.
4. Inoculation and Incubation
-
Inoculate each well of the microtiter plate with 100 µL of the final fungal inoculum.
-
Seal the plates and incubate at 35°C. The incubation period for dermatophytes is typically 4-7 days.
5. Reading and Interpretation of Results
-
The MIC is defined as the lowest concentration of this compound that causes 100% inhibition of growth (optically clear).
-
For some antifungal agents, a ≥50% growth inhibition endpoint is used, but for this compound, complete inhibition is the standard.[16]
-
Read the plates visually or with a microplate reader.
Quality Control
-
Include recommended QC strains in each run to ensure the validity of the results.
-
The MIC values for the QC strains should fall within the established ranges.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Examining the Benefits of the Boron-Based Mechanism of Action and Physicochemical Properties of this compound in the Treatment of Onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. njccwei.com [njccwei.com]
- 5. Comparison of the Sensititre YeastOne and CLSI M38-A2 Microdilution Methods in Determining the Activity of Amphotericin B, Itraconazole, Voriconazole, and Posaconazole against Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. ggits.org [ggits.org]
- 9. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 10. researchgate.net [researchgate.net]
- 11. Spotlight on this compound for the treatment of onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. In Vitro Resistance and Evolution of Resistance to this compound in Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. researchgate.net [researchgate.net]
- 16. Low In Vitro Antifungal Activity of this compound against Yeasts and Molds from Onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: In Vitro Transungual Permeation of Tavaborole Using Franz Diffusion Cells
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed methodology for assessing the in vitro transungual permeation of Tavaborole using Franz diffusion cells. This document outlines the necessary materials, experimental setup, and analytical procedures to quantify drug permeation through nail plates.
Introduction
Onychomycosis, a fungal infection of the nail, presents a significant treatment challenge due to the nail plate's low permeability. This compound, a boron-based antifungal agent, is designed for topical treatment and requires efficient penetration through the nail to reach the site of infection. In vitro permeation studies using Franz diffusion cells are a crucial tool for evaluating the efficacy of topical formulations like this compound. These studies provide quantitative data on the rate and extent of drug delivery through the nail barrier. This application note details a comprehensive protocol for conducting such studies, from nail preparation to sample analysis.
Quantitative Data Summary
The following tables summarize quantitative data from various in vitro transungual permeation studies of this compound.
Table 1: Cumulative Permeation of this compound Through Polished vs. Unpolished Human Nails (Study 1)
| Time Point | Treatment Group | Mean Cumulative Permeation (μg/cm²) ± SD |
| Day 21 | 1 Coat OTC Polish | 3,526 ± 1,433 |
| Day 21 | Unpolished (Control) | 2,661 ± 1,319 |
OTC: Over-the-counter Data from a 20-day dosing study using modified Franz diffusion cells.[1][2]
Table 2: Cumulative Permeation of this compound Through Variously Polished Human Nails (Study 2)
| Time Point | Treatment Group | Mean Cumulative Permeation (μg/cm²) ± SD |
| Day 15 | 4 Coats Salon Polish | 1,179 ± 554 |
| Day 15 | 1 Coat Salon Polish | 1,227 ± 974 |
| Day 15 | 2 Coats OTC Polish | 1,493 ± 1,322 |
| Day 15 | 1 Coat OTC Polish | 1,428 ± 841 |
| Day 15 | Unpolished (Control) | 566 ± 318 |
Data from a 14-day dosing study using vertical diffusion cells.[1][2]
Table 3: Comparative Cumulative Permeation of this compound vs. Ciclopirox
| Time Point | Drug | Mean Cumulative Permeation (μg/cm²) |
| Day 14 | This compound 5% Solution | 524.7 |
| Day 14 | Ciclopirox 8% Solution | 13.0 |
Data from an ex vivo study on human cadaver fingernails.[3]
Experimental Protocols
Materials and Reagents
-
This compound topical solution, 5%
-
Human cadaver fingernails or toenails (or bovine hoof membranes as a surrogate)[1][2][4][5][6]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (HPLC grade)[8]
-
Phosphoric acid (for mobile phase adjustment)[8]
-
HPLC system with UV detector
-
Luna PFP column (150 × 4.6 mm, 5 μm) or equivalent[8]
-
Syringes and syringe filters
-
Incubator or circulating water bath set to 32 ± 1°C[5]
-
Vortex mixer
-
Analytical balance
-
Standard laboratory glassware
Nail Preparation Protocol
-
Source and Clean Nails: Obtain human cadaver nails from a reputable tissue bank.[5][9] Gently clean the nails to remove any adhering tissue from the ventral side.
-
Inspect for Integrity: Visually inspect each nail for cracks or damage. Only use intact nails for the study.
-
Sizing: Trim the nails to a size that fits the Franz diffusion cell nail adapters, for example, 5 mm x 5 mm or 7 mm x 7 mm.[5]
-
Thickness Measurement: Measure the thickness of each nail plate using a micrometer. Record the thickness for each sample.
-
Hydration (Optional but Recommended): Hydrate the nail plates in PBS for a set period (e.g., 24 hours) before mounting to ensure consistent hydration levels across samples.[10]
Franz Diffusion Cell Setup and Permeation Study
-
Cell Assembly: Mount the prepared nail plate between the donor and receptor compartments of the Franz diffusion cell, ensuring the dorsal side of the nail faces the donor compartment.[5][7] Clamp the cell assembly to ensure a leak-proof seal.
-
Receptor Compartment: Fill the receptor compartment with a known volume of PBS (pH 7.4), ensuring no air bubbles are trapped beneath the nail.[11][12] The receptor medium should be continuously stirred using a magnetic stir bar.
-
Temperature Control: Place the Franz cells in a circulating water bath or incubator to maintain the temperature of the receptor fluid at 32 ± 1°C.[5]
-
Equilibration: Allow the system to equilibrate for at least 30 minutes.
-
Dosing ("Finite Dose Technique"): Apply a precise, finite amount of the this compound 5% topical solution to the dorsal surface of the nail in the donor compartment.[1][9] For example, apply 25 μL/cm² of the solution.
-
Daily Application: To mimic clinical use, apply the this compound solution once daily for the duration of the study (e.g., 14 or 20 consecutive days).[1][9]
-
Sampling: At predetermined time points (e.g., daily or every few days), withdraw an aliquot of the receptor solution from the sampling port for analysis. Immediately replace the withdrawn volume with fresh, pre-warmed PBS to maintain a constant volume.[10]
-
Sample Storage: Store the collected samples at an appropriate temperature (e.g., 4°C) until HPLC analysis.
Analytical Method: this compound Quantification by HPLC-UV
-
Chromatographic Conditions: [8]
-
Column: Luna PFP (150 × 4.6 mm, 5 μm)
-
Mobile Phase: 70% phosphoric acid solution (10 mM, pH 2.0) and 30% acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
-
-
Standard Curve Preparation: Prepare a series of this compound standard solutions of known concentrations in the receptor medium (PBS). The calibration range should encompass the expected concentrations in the study samples (e.g., 0.5-8.0 μg/mL for the receiving phase).[8]
-
Sample Analysis:
-
Filter the collected samples from the receptor compartment through a 0.45 µm syringe filter.
-
Inject the filtered samples into the HPLC system.
-
Record the peak area corresponding to this compound.
-
-
Data Calculation:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the study samples by interpolating their peak areas from the calibration curve.
-
Calculate the cumulative amount of this compound permeated per unit area (μg/cm²) at each time point, correcting for sample removal.
-
Visualizations
References
- 1. In Vitro Nail Penetration of this compound Topical Solution, 5%, Through Nail Polish on Ex Vivo Human Fingernails - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Spotlight on this compound for the treatment of onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oatext.com [oatext.com]
- 5. Lateral Drug Diffusion in Human Nails - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving Transungual Permeation Study Design by Increased Bovine Hoof Membrane Thickness and Subsequent Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of the nail penetration of antifungal agents, with different physico-chemical properties | PLOS One [journals.plos.org]
- 8. Development and Validation of an HPLC-UV Method to Quantify this compound During in Vitro Transungual Permeation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Application of Nail Polish During Topical Management of Onychomycosis: Are Data Available to Guide the Clinician About What to Tell Their Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In Silico Drug Screening Based Development of Novel Formulations for Onychomycosis Management - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for In-vitro Permeation Testing Using Strat-M® Membranes [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Tavaborole Solubility for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively preparing tavaborole solutions for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
This compound is a white to off-white powder. Its solubility varies significantly in different solvents. It is freely soluble in ethanol and propylene glycol, and slightly soluble in water.
Q2: In which organic solvents can I dissolve this compound for stock solutions?
Dimethyl sulfoxide (DMSO) and ethanol are suitable solvents for preparing concentrated stock solutions of this compound.
Q3: Can I dissolve this compound directly in aqueous buffers for my assay?
Direct dissolution of this compound in aqueous buffers is generally not recommended due to its slight solubility in water. This can lead to incomplete dissolution and inaccurate concentration determination. It is advisable to first prepare a concentrated stock solution in an appropriate organic solvent like DMSO or ethanol.
Q4: What is the mechanism of action of this compound?
This compound functions by inhibiting the fungal enzyme leucyl-tRNA synthetase (LeuRS). This enzyme is crucial for protein synthesis in fungi. By inhibiting LeuRS, this compound effectively halts fungal cell growth and leads to cell death.
Troubleshooting Guide
Issue: My this compound solution is cloudy or has visible precipitate after dilution in aqueous media.
This is a common issue arising from the poor aqueous solubility of this compound. Here are several strategies to address this:
-
Optimize the concentration of the organic solvent: When diluting your stock solution into the final assay medium, ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible while maintaining this compound solubility. For many cell-based assays, the final DMSO concentration should ideally be kept below 0.5% to avoid solvent-induced artifacts.
-
Use a co-solvent system: For challenging applications, a co-solvent system can be employed. Formulations containing polyethylene glycol (PEG), such as PEG300, and a non-ionic surfactant like Tween 80 have been used to improve the solubility of hydrophobic compounds.
-
Sonication: Gentle sonication can aid in the dissolution of this compound. However, care should be taken to avoid heating the sample, which could degrade the compound.
-
Warming: In some cases, gentle warming can help dissolve the compound. Always check the thermal stability of this compound before applying heat.
Issue: I am observing inconsistent results in my in vitro assays.
This could be related to solubility issues. Ensure that your this compound stock solution is completely dissolved before making further dilutions. Any undissolved particles will lead to inaccurate concentrations and variability in your experimental results. Visually inspect your stock solution for any particulate matter before each use.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) |
| Water | Slightly soluble (11.3 mg/mL) | |
| Ethanol | Freely soluble | |
| Propylene Glycol | Freely soluble | |
| Methanol | Freely soluble | |
| DMSO | 30 mg/mL (197.45 mM) to 50 mg/mL (329.1 mM) |
Table 2: In Vitro Antifungal Activity of this compound
| Fungal Species | MIC Range (μg/mL) | MFC (μg/mL) | Reference(s) |
| Trichophyton rubrum | 0.25 - 2 | 8 | |
| Trichophyton mentagrophytes | 0.25 - 2 | 16 |
MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of high-purity DMSO to achieve the target concentration (e.g., 10 mM or 30 mg/mL).
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle sonication can be applied if necessary to aid dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for In Vitro Assays (e.g., MIC determination)
-
Thaw: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in the appropriate cell culture medium or buffer to achieve the desired final concentrations for your assay.
-
Solvent Control: Prepare a solvent control containing the same final concentration of the vehicle (e.g., DMSO) as the highest concentration of this compound tested to account for any effects of the solvent on the experimental system.
-
Immediate Use: It is recommended to use the freshly prepared working solutions immediately.
Visualizations
Caption: Mechanism of action of this compound.
Troubleshooting variability in Tavaborole MIC assay results
Welcome to the technical support center for Tavaborole Minimum Inhibitory Concentration (MIC) assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting variability in MIC assay results and to offer standardized protocols for susceptibility testing.
Frequently Asked Questions (FAQs)
Q1: What is the recommended standardized method for determining the MIC of this compound against dermatophytes?
A1: The most widely accepted method for in vitro antifungal susceptibility testing of filamentous fungi, including dermatophytes like Trichophyton rubrum, is the broth microdilution method described by the Clinical and Laboratory Standards Institute (CLSI) in document M38.[1][2][3][4] This standard provides a reference for reproducible testing of antifungal agents.
Q2: We are observing significant lot-to-lot variability in our this compound MIC results. What are the potential causes?
A2: Variability in MIC results can stem from several factors. Key areas to investigate include:
-
Inoculum Preparation: Inconsistency in the preparation and quantification of the fungal inoculum is a primary source of variability. Using a standardized method to prepare conidial suspensions is critical.[5][6]
-
Media Composition: Variations in the RPMI 1640 medium, such as pH or glutamine content, can affect fungal growth and, consequently, MIC values.
-
Incubation Conditions: Strict adherence to standardized incubation time and temperature is crucial. Deviations can lead to varied growth rates and altered MIC endpoints.[5][7]
-
Endpoint Reading: The subjective nature of visual endpoint determination (e.g., 80% growth inhibition) can introduce variability.[8][9] Consistent training and the use of spectrophotometric reading where possible can help.
Q3: Can the presence of keratin in the assay medium affect this compound MIC values?
A3: Studies have shown that the in vitro activity of this compound is not significantly affected by the presence of 5% (w/v) keratin powder.[10][11] This suggests that the inherent properties of this compound allow it to remain active in a keratin-rich environment, which is relevant to its clinical application in treating onychomycosis. One study, however, noted weaker fungicidal action of this compound in a keratin-containing medium compared to efinaconazole, which may be attributed to its higher MIC.[12]
Q4: What are the expected MIC ranges for this compound against Trichophyton rubrum and Trichophyton mentagrophytes?
A4: The MIC values for this compound against these common dermatophytes can vary between studies. The tables below summarize reported MIC values from different sources. It is important to establish internal quality control ranges using reference strains.
Data Presentation
Table 1: Summary of this compound MIC Values against Trichophyton rubrum
| Study/Source | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| FDA Review[11] | - | 4.0 | 8.0 |
| Abastabar et al. (2018)[13] | 4 to 16 | 8 | 16 |
| Tachibana et al. (2017)[12] | - | - | 8.0 |
| Pfaller et al. (as cited in another study)[14] | - | - | 0.63 |
| In Vitro Study[10] | 0.25-2 | - | - |
Table 2: Summary of this compound MIC Values against Trichophyton mentagrophytes
| Study/Source | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| FDA Review[11] | - | 4.0 | 8.0 |
| Tachibana et al. (2017)[12] | - | - | 8.0 |
| In Vitro Study[10] | - | - | - |
Troubleshooting Guide
Issue 1: Inconsistent or Unreproducible MIC Results
This is a common challenge in antifungal susceptibility testing. Follow this logical troubleshooting workflow to identify the source of the issue.
Caption: Troubleshooting workflow for inconsistent MIC results.
Issue 2: No Fungal Growth or Poor Growth in Control Wells
If the positive control (fungus without drug) does not show adequate growth, the MIC results are invalid.
Caption: Troubleshooting guide for poor fungal growth.
Experimental Protocols
Protocol 1: Preparation of Trichophyton spp. Conidial Inoculum
This protocol is based on the CLSI M38-A2 guidelines for preparing a standardized inoculum.
Caption: Standardized workflow for preparing a conidial inoculum.
Protocol 2: Broth Microdilution MIC Assay for this compound
This protocol follows the principles of the CLSI M38-A2 method.[4]
-
Prepare Drug Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of this compound in RPMI 1640 medium directly in a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
-
Inoculate Plates:
-
Add 100 µL of the standardized fungal inoculum (prepared as in Protocol 1) to each well containing the drug dilutions.
-
This will bring the final volume in each well to 200 µL and dilute the drug to its final concentration.
-
-
Controls:
-
Growth Control: Include wells with 100 µL of RPMI 1640 and 100 µL of the inoculum (no drug).
-
Sterility Control: Include wells with 200 µL of RPMI 1640 only (no inoculum).
-
-
Incubation:
-
Seal the plates and incubate at 35°C for 4 to 7 days.[5] The incubation time may need to be optimized based on the growth rate of the specific strain.
-
-
Reading the MIC:
References
- 1. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 2. scribd.com [scribd.com]
- 3. img.antpedia.com [img.antpedia.com]
- 4. njccwei.com [njccwei.com]
- 5. Antifungal Susceptibility Testing of Dermatophytes: Establishing a Medium for Inducing Conidial Growth and Evaluation of Susceptibility of Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medicinearticle.com [medicinearticle.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Antifungal Drug Susceptibility Testing of Dermatophytes: Laboratory Findings to Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regional Differences in Antifungal Susceptibility of the Prevalent Dermatophyte Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Nail Penetration and Antifungal Activity of this compound, a Boron-Based Pharmaceutical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Fungicidal Activity in the Presence of Keratin as an Important Factor Contributing to In Vivo Efficacy: A Comparison of Efinaconazole, this compound, and Ciclopirox - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Low In Vitro Antifungal Activity of this compound against Yeasts and Molds from Onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
Technical Support Center: Optimizing Tavaborole for Fungal Growth Inhibition Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing tavaborole concentration in fungal growth inhibition curve experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound inhibits fungal protein synthesis by targeting the enzyme leucyl-tRNA synthetase (LeuRS). Specifically, it forms an adduct with the tRNALeu in the editing site of the enzyme, preventing the ligation of leucine to its tRNA and thereby halting protein production, which ultimately leads to fungal cell death.
Q2: What are the typical Minimum Inhibitory Concentration (MIC) ranges for this compound against common fungi?
A2: The MIC values of this compound can vary depending on the fungal species and even the specific strain being tested. It is crucial to determine the MIC experimentally for the strains used in your research. However, published data provides a general reference range.
Q3: Are there specific experimental conditions that can affect the in vitro activity of this compound?
A3: Yes, several factors can influence the outcome of in vitro susceptibility testing for this compound. These include the composition of the growth medium, pH, inoculum size, and incubation time and temperature. For instance, the presence of keratin powder (5%) in the medium has been shown to not significantly affect the MIC of this compound against T. rubrum. Adherence to standardized protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI), is recommended to ensure consistency and comparability of results.
Q4: Is this compound generally fungistatic or fungicidal?
A4: this compound has been described as having fungistatic activity, although at higher concentrations it may exhibit fungicidal effects. One study indicated that the minimum fungicidal concentration (MFC) for T. rubrum and T. mentagrophytes was 8 and 16 μg/mL, respectively.
Troubleshooting Guide
Q1: I am observing significant variability in my MIC results for this compound between experiments. What could be the cause?
A1: Inconsistent MIC values are a common issue in antifungal susceptibility testing. Several factors could be contributing to this variability:
-
Inoculum Preparation: Ensure that the fungal inoculum is prepared fresh for each experiment and that the concentration of the fungal suspension is consistent and accurately determined. Standardized methods for inoculum preparation, as outlined in CLSI documents M38-A2 (for filamentous fungi) and M27-A3 (for yeasts), should be strictly followed.
-
This compound Solution Stability: Prepare fresh stock solutions of this compound and serial dilutions for each experiment. If using frozen stocks, ensure they have been stored correctly and have not undergone multiple freeze-thaw cycles.
-
Incubation Conditions: Minor variations in incubation temperature and duration can impact fungal growth rates and, consequently, MIC readings. Use a calibrated incubator and maintain consistent incubation times across all experiments.
-
Endpoint Reading: The visual determination of growth inhibition can be subjective. It is advisable to have the same trained individual read the results, or to use a spectrophotometric plate reader to quantify growth and define the MIC as a specific percentage of inhibition (e.g., ≥50% or ≥90%) compared to the growth control.
Q2: The fungal growth in my control wells (without this compound) is poor or inconsistent. How can I address this?
A2: Adequate growth in the control wells is essential for a valid MIC determination. Poor growth can be due to several reasons:
-
Inoculum Viability: The fungal culture used for preparing the inoculum may be old or have lost viability. Always use fresh, actively growing cultures.
-
Growth Medium: Ensure the growth medium (e.g., RPMI-1640) is properly prepared and at the correct pH. Some fungal species may have specific nutritional requirements that are not met by standard media.
-
Incubation Time: The incubation period may be insufficient for the particular fungal species being tested. Refer to standardized protocols for recommended incubation times for different fungi. For example, Trichophyton species may require incubation for up to 96 hours.
Q3: I am not observing any inhibition of fungal growth, even at high concentrations of this compound. What should I do?
A3: This could be due to several factors ranging from experimental error to intrinsic resistance of the fungal strain:
-
This compound Potency: Verify the purity and potency of your this compound compound. If possible, test a new batch of the compound.
-
Solvent Effects: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is not affecting fungal growth at the concentrations present in the assay wells. Include a solvent control in your experimental setup.
-
Fungal Strain Resistance: The fungal strain you are testing may be intrinsically resistant to this compound. It is advisable to include a known susceptible quality control strain in your experiments to validate the assay.
-
Incorrect Concentration Range: The concentration range of this compound being tested may be too low for the particular fungal species. Published MIC data can provide a starting point for selecting an appropriate concentration range.
Data Presentation
Table 1: In Vitro Susceptibility of Various Fungi to this compound (MICs in μg/mL)
| Fungal Species | MIC Range | MIC50 | MIC90 | Reference |
| Trichophyton rubrum | 1 - 8 | 4 | 8 | |
| Trichophyton mentagrophytes | 1 - 8 | 4 | 8 | |
| Candida albicans | 1 | - | - | |
| Aspergillus fumigatus | 0.25 | - | - | |
| Fusarium solani | ≤0.5 | - | - | |
| Candida spp. | 2 - 16 | 16 | 16 | |
| Aspergillus spp. | - | 2 | - | |
| Dermatophytes | 4 - 16 | 8 | 16 |
Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Serial Dilutions
-
Stock Solution Preparation: Weigh a precise amount of this compound powder and dissolve it in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
-
Working Solutions: Perform serial dilutions of the stock solution in the appropriate growth medium (e.g., RPMI-1640) to achieve the desired final concentrations for the assay. The final concentration of DMSO in the wells should be kept low (typically ≤1%) to avoid solvent toxicity to the fungi.
Protocol 2: Broth Microdilution Method for MIC Determination (Adapted from CLSI M38-A2 and M27-A3)
-
Fungal Inoculum Preparation:
-
For filamentous fungi (e.g., Trichophyton spp.), grow the fungus on a suitable agar medium (e.g., potato dextrose agar) until sporulation is observed. Harvest the conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80) and gently scraping the surface. Adjust the conidial suspension to the desired concentration (e.g., 0.4 x 104 to 5 x 104 CFU/mL) using a spectrophotometer or hemocytometer.
-
For yeasts (e.g., Candida spp.), grow the yeast in a liquid medium or on an agar plate. Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 106 CFU/mL. Dilute this suspension in the test medium to obtain the final inoculum concentration (e.g., 0.5 x 103 to 2.5 x 103 CFU/mL).
-
-
Assay Plate Setup:
-
Use sterile 96-well microtiter plates.
-
Add 100 µL of the appropriate concentration of this compound in the test medium to each well.
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Include a positive control well containing the fungal inoculum in the medium without this compound.
-
Include a negative control well containing only the sterile medium.
-
If a solvent like DMSO is used, include a solvent control well with the highest concentration of the solvent used in the assay.
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the specific fungus (e.g., 35°C).
-
Incubation times will vary depending on the fungal species. For yeasts, 24-48 hours is typical. For filamentous fungi, it can range from 48 to 96 hours or longer, until sufficient growth is observed in the positive control well.
-
-
Reading the MIC:
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the positive control. For yeasts, this is often a ≥50% reduction in turbidity. For filamentous fungi, it is typically the complete inhibition of growth. The reading can be done visually or with a microplate reader at a wavelength of 530 nm.
-
Mandatory Visualization
Addressing Tavaborole degradation under acidic or basic conditions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with tavaborole, focusing on its degradation under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: Is this compound susceptible to degradation in acidic and basic environments?
A1: Yes, forced degradation studies have demonstrated that this compound is susceptible to degradation under both acidic and basic conditions. The extent of degradation is dependent on the specific conditions, such as the concentration of the acid or base, temperature, and duration of exposure.
Q2: What are the known degradation products of this compound under acidic or basic stress?
A2: While studies have confirmed degradation occurs, the specific chemical structures of the degradation products formed under strictly acidic or basic hydrolysis have not been fully elucidated in the reviewed literature. However, under oxidative stress conditions, a major degradant has been identified as [4-fluoro-2-(hydroxymethyl)phenol]. It is possible that oxidative pathways contribute to degradation under certain acidic or basic conditions as well.
Q3: What is the general mechanism of this compound degradation in acidic or basic solutions?
A3: The benzoxaborole ring in this compound is generally considered robust against simple aqueous deboronation (ring opening) under both acidic and basic conditions. Therefore, the degradation observed in forced studies is likely due to more complex hydrolytic and/or oxidative pathways rather than a simple cleavage of the boron-containing ring. The specific mechanisms are intricate and an active area of research.
Q4: How can I monitor the degradation of this compound in my experiments?
A4: Several stability-indicating analytical methods have been developed and validated for the quantification of this compound in the presence of its degradants. The most common and effective techniques are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Ultra-Performance Liquid Chromatography (RP-UPLC), and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS). These methods can effectively separate the parent this compound peak from the peaks of its degradation products.
Q5: Are there validated analytical methods available that I can reference?
A5: Yes, several publications detail validated stability-indicating methods for this compound. These papers provide information on columns, mobile phases, flow rates, and detection wavelengths. For example, one LC-ESI-MS/MS method used a C18 column with a mobile phase of 5 mM Ammonium formate and Methanol (30:70 v/v) at a flow rate of 1 ml/min with detection at 254 nm.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Unexpectedly low assay values for this compound. | The sample may have been exposed to acidic or basic conditions, leading to degradation. | - Ensure all solvents and buffers are pH-neutral or within a pH range where this compound is known to be stable.- If the sample must be in an acidic or basic solution, minimize exposure time and temperature.- Re-evaluate sample preparation and storage procedures to avoid unintentional pH shifts. |
| Appearance of unknown peaks in chromatograms. | These are likely degradation products of this compound. | - Perform a forced degradation study under controlled acidic and basic conditions to confirm if the unknown peaks correspond to degradants.- Utilize a validated stability-indicating method to ensure separation and accurate quantification of both this compound and its degradants.- If using mass spectrometry, analyze the m/z of the unknown peaks to aid in their identification. |
| Inconsistent results in stability studies. | - The conditions of the stress study (pH, temperature, time) may not be well-controlled.- The analytical method may not be robust or stability-indicating. | - Tightly control the parameters of your forced degradation studies as detailed in the experimental protocols below.- Develop and validate a stability-indicating analytical method according to ICH guidelines before conducting stability studies. |
| Precipitation observed in the sample solution. | A change in pH may have affected the solubility of this compound or led to the formation of insoluble degradation products. | - Check the pH of the solution.- Analyze the precipitate and the supernatant separately to determine their composition. |
Quantitative Data on this compound Degradation
The following table summarizes the extent of this compound degradation observed under various forced acidic and basic conditions as reported in the literature.
| Stress Condition | Reagent | Temperature | Time | % Degradation | Reference |
| Acidic | 0.1N HCl | 70°C | 30 mins | 31.78% | |
| Basic | 0.1N NaOH | 70°C | 30 mins | 25.75% | |
| Acidic | 0.5N HCl | Not Specified | Not Specified | 6.68% | |
| Basic | 0.5N NaOH | Not Specified | Not Specified | 8.13% |
Experimental Protocols
Protocol 1: Forced Degradation Study (as per Reference)
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to prepare a stock solution of a known concentration (e.g., 1000 µg/ml).
-
Acid Degradation:
-
Take an aliquot of the stock solution and add an equal volume of 0.1N HCl.
-
Heat the mixture at 70°C for 30 minutes.
-
Cool the solution to room temperature and neutralize it with an equivalent amount of 0.1N NaOH.
-
Dilute the final solution with the mobile phase to a target concentration (e.g., 20 µg/ml).
-
-
Base Degradation:
-
Take an aliquot of the stock solution and add an equal volume of 0.1N NaOH.
-
Heat the mixture at 70°C for 30 minutes.
-
Cool the solution to room temperature and neutralize it with an equivalent amount of 0.1N HCl.
-
Dilute the final solution with the mobile phase to a target concentration (e.g., 20 µg/ml).
-
-
Analysis: Inject the prepared samples into a validated stability-indicating LC-MS/MS or HPLC system for analysis.
Protocol 2: Stability-Indicating RP-HPLC Method (based on Reference)
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile) in a specified ratio.
-
Flow Rate: Typically 1.0 ml/min.
-
Detection Wavelength: 271 nm.
-
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a standard solution of this compound to determine its retention time.
-
Inject the samples from the forced degradation studies.
-
Monitor the chromatogram for the appearance of new peaks and a decrease in the peak area of the parent this compound.
-
Visualizations
Caption: this compound degradation pathways under acidic and basic conditions.
Impact of serum proteins on Tavaborole's in vitro activity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Tavaborole. The following information addresses common issues encountered during in vitro experiments, with a specific focus on the impact of serum proteins on its antifungal activity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an oxaborole antifungal agent that inhibits fungal protein synthesis. It specifically targets and inhibits the fungal leucyl-tRNA synthetase (LeuRS), an essential enzyme responsible for attaching the amino acid leucine to its corresponding transfer RNA (tRNA). By forming an adduct with the tRNA in the editing site of the enzyme, this compound traps the tRNA, preventing the completion of protein synthesis and ultimately leading to fungal cell death.
Q2: What is the extent of this compound's binding to human serum proteins?
A2: In vitro studies have shown that this compound is approximately 56% bound to human plasma proteins. This moderate level of protein binding is an important consideration for in vitro experiments that include serum or serum components.
Q3: How does the presence of serum proteins in culture media potentially affect the in vitro activity of this compound?
A3: According to the "free drug hypothesis," only the unbound fraction of a drug is available to exert its pharmacological effect. Since this compound is 56% bound to human serum proteins, its effective concentration in in vitro assays containing serum will be reduced. This can lead to an apparent increase in the Minimum Inhibitory Concentration (MIC) compared to assays performed in protein-free media. While specific studies on the effect of serum on this compound's MIC are not publicly available, the general principle suggests that the observed MIC in the presence of serum will be higher than in standard RPMI medium.
Q4: Is the antifungal activity of this compound affected by the presence of keratin?
A4: Studies have shown that the in vitro activity of this compound against Trichophyton rubrum is not affected by the presence of 5% (w/v) keratin powder. This suggests that the presence of keratin in an in vitro model of onychomycosis is unlikely to interfere with the drug's efficacy.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Higher than expected MIC values for this compound in our assay. | Presence of serum or albumin in the culture medium. The protein-bound fraction of this compound is inactive, reducing the effective concentration of the drug. | 1. Quantify the protein concentration in your media. 2. Whenever possible, perform parallel experiments in a protein-free medium (e.g., standard RPMI-1640) to establish a baseline MIC. 3. If serum is required for your experimental model, consider the 56% protein binding to adjust the interpretation of your results. The effective concentration is approximately 44% of the total concentration. |
| Inconsistent MIC results between experimental batches. | Variability in serum source or lot. Different lots of serum can have varying protein compositions, which may affect the degree of drug binding. | 1. Standardize the source and lot of serum used in your experiments. 2. If possible, pre-test new lots of serum to ensure consistency in results. 3. Include a quality control strain with a known MIC range in each batch to monitor for variability. |
| This compound appears less potent than expected compared to literature values. | Differences in experimental protocols. Published MIC values are often determined using standardized methods (e.g., CLSI guidelines) in specific media. Your in-house protocol may differ. | 1. Review the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of filamentous fungi (M38) or yeasts (M27). 2. Ensure your inoculum preparation, incubation conditions (time, temperature), and endpoint determination criteria align with standard protocols. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound Against Common Fungal Pathogens
| Organism | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Trichophyton rubrum | 1.0 - 16.0 | 4.0 - 8.0 | 8.0 - 16.0 |
| Trichophyton mentagrophytes | 4.0 - 16.0 | 8.0 | 16.0 |
| Candida spp. | 2.0 - >16 | 16.0 | 16.0 |
| Aspergillus spp. | Not widely reported | 2.0 | Not widely reported |
Data compiled from multiple sources. MIC values can vary based on the specific isolates and testing methodology.
Table 2: Protein Binding of this compound
| Species | Plasma Protein Binding (%) |
| Human | 56 |
| Minipig | 75 |
| Dog | 55 |
| Rat | 43 |
| Mouse | 66 |
Experimental Protocols
Protocol 1: Determination of this compound Protein Binding by Equilibrium Dialysis
This protocol provides a general framework for determining the protein binding of this compound. Specific parameters may need to be optimized for your laboratory.
Materials:
-
Rapid Equilibrium Dialysis (RED) device or similar equilibrium dialysis apparatus
-
Dialysis membrane with a molecular weight cutoff (MWCO) of 8-12 kDa
-
Human serum albumin (HSA) or pooled human plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution of known concentration
-
Incubator shaker
-
LC-MS/MS or other suitable analytical method for quantifying this compound
Procedure:
-
Prepare a solution of this compound in PBS (or the same buffer as the plasma/protein solution).
-
Prepare the plasma or HSA solution at the desired concentration in PBS.
-
Spike the plasma/HSA solution with the this compound stock solution to achieve the desired final concentration.
-
Assemble the equilibrium dialysis cells according to the manufacturer's instructions.
-
Add the this compound-spiked plasma/HSA solution to one chamber (the donor chamber) and an equal volume of PBS to the other chamber (the receiver chamber).
-
Seal the dialysis unit and incubate at 37°C with gentle agitation for a sufficient time to reach equilibrium (typically 4-24 hours, to be determined empirically).
-
After incubation, collect samples from both the donor and receiver chambers.
-
Analyze the concentration of this compound in both samples using a validated analytical method.
-
Calculate the percentage of protein binding using the following formula: % Bound = ((Concentration_donor - Concentration_receiver) / Concentration_donor) * 100
Protocol 2: Antifungal Susceptibility Testing in the Presence of Serum
This protocol is adapted from the CLSI M38 guidelines for broth microdilution testing of filamentous fungi and can be modified for testing with serum.
Materials:
-
96-well microtiter plates
-
This compound stock solution
-
RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)
-
Fetal Bovine Serum (FBS) or Human Serum
-
Fungal inoculum, prepared according to CLSI guidelines
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a serial two-fold dilution of this compound in RPMI-1640 medium in a 96-well plate.
-
In a separate plate or set of tubes, prepare the fungal inoculum in RPMI-1640 medium supplemented with the desired concentration of serum (e.g., 10%, 25%, 50%). Ensure the final inoculum concentration is as per CLSI guidelines.
-
Transfer the fungal inoculum containing serum to the wells of the plate with the serially diluted this compound.
-
Include a growth control well (inoculum with serum, no drug) and a sterility control well (medium with serum, no inoculum).
-
Incubate the plates at the appropriate temperature and duration for the fungal species being tested.
-
Determine the MIC, which is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% or ≥90% reduction) compared to the growth control. The endpoint can be read visually or with a spectrophotometer.
Visualizations
Caption: Mechanism of action of this compound in a fungal cell.
Caption: Experimental workflow for determining protein binding.
Technical Support Center: Best Practices for Tavaborole Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term storage and handling of Tavaborole stock solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is freely soluble in ethanol, propylene glycol, and DMSO.[1] For research purposes, Dimethyl Sulfoxide (DMSO) and ethanol are commonly used solvents. A stock solution of 1 mg/ml has been prepared in methanol and subsequently diluted with distilled water for experimental use.
Q2: What is the recommended storage temperature for powdered this compound?
A2: Solid, powdered this compound should be stored at -20°C with a desiccant to ensure its stability.
Q3: How should I store my this compound stock solution for long-term use?
A3: While specific long-term stability data for research stock solutions is limited, based on general laboratory best practices, it is recommended to store this compound stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. The commercially available 5% topical solution, which contains ethanol and propylene glycol, has a shelf-life of 24 months when stored at room temperature (20-25°C) in its original sealed container.[2][3] Once opened, the topical solution should be discarded after 3 months.[4][5]
Q4: Can I store my this compound stock solution at room temperature?
A4: The commercial topical formulation of this compound is stored at room temperature (20-25°C).[2][3][4] However, for long-term storage of concentrated stock solutions for research, colder temperatures (-20°C or -80°C) are generally recommended to ensure stability and prevent solvent evaporation and potential degradation.
Q5: What are the potential degradation pathways for this compound?
A5: Studies have shown that this compound is susceptible to degradation under oxidative stress.[6] It is important to protect stock solutions from excessive light and air exposure. No significant degradation has been reported under other stress conditions in the available literature.
Q6: Is this compound flammable?
A6: Yes, the commercially available this compound topical solution contains alcohol and is flammable.[4] Appropriate safety precautions should be taken when handling solutions prepared with flammable solvents like ethanol.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation in stock solution upon thawing | - Solution concentration is too high.- Solvent evaporation.- Temperature fluctuations. | - Gently warm the solution to 37°C and vortex to redissolve.- If precipitation persists, centrifuge the vial and use the supernatant, re-evaluating the concentration if necessary.- Prepare fresh, lower concentration aliquots.- Ensure vials are tightly sealed to prevent solvent evaporation. |
| Loss of compound activity in experiments | - Degradation of this compound due to improper storage.- Multiple freeze-thaw cycles. | - Prepare a fresh stock solution from powdered this compound.- Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.- Ensure proper storage at -20°C or -80°C, protected from light. |
| Inconsistent experimental results | - Inaccurate concentration of the stock solution.- Non-homogenous stock solution. | - Verify the initial weight of the powdered compound and the volume of the solvent used.- Ensure the stock solution is completely dissolved and homogenous by vortexing before each use.- Consider performing a concentration analysis (e.g., via UV-Vis spectrophotometry) if accuracy is critical. |
Quantitative Data Summary
| Parameter | Value | Source |
| Solubility in Water | Slightly soluble | [1] |
| Solubility in Ethanol | Freely soluble | [1] |
| Solubility in Propylene Glycol | Freely soluble | [1] |
| Solubility in DMSO | Soluble | |
| Storage of Powdered this compound | -20°C with desiccant | |
| Storage of Commercial 5% Topical Solution (unopened) | 20-25°C (68-77°F) | [2][3][4] |
| Shelf-life of Commercial 5% Topical Solution (unopened) | 24 months | [2][3] |
| In-use Stability of Commercial 5% Topical Solution (opened) | Discard after 3 months | [4][5] |
Experimental Protocols
Protocol for Preparation of a 1 mg/mL this compound Stock Solution
-
Weighing: Accurately weigh 10 mg of this compound powder using a calibrated analytical balance.
-
Dissolving: Transfer the powder to a 10 mL volumetric flask. Add a small amount of the chosen solvent (e.g., DMSO or ethanol) to dissolve the powder completely.
-
Dilution: Once dissolved, bring the volume up to the 10 mL mark with the same solvent.
-
Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use, light-protected vials. Store the aliquots at -20°C or -80°C for long-term storage.
Visualizations
Caption: Experimental workflow for preparing and storing this compound stock solutions.
References
Technical Support Center: Quantifying Tavaborole in Complex Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the quantification of Tavaborole in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical methods for quantifying this compound?
A1: this compound is commonly quantified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). UV-spectrophotometric methods have also been developed for its estimation in pharmaceutical formulations.
Q2: What is a typical linear range for this compound quantification?
A2: The linear range for this compound quantification can vary depending on the method and the matrix. For spectrophotometric methods, a common range is 1-100 µg/mL. For HPLC and LC-MS/MS methods, the range can be much wider, for example, from 0.5 to 100 µg/mL.
Q3: What are the reported Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound?
A3: The LOD and LOQ are method-dependent. For an HPLC-UV method, reported values were 0.023 µg/mL (LOD) and 0.069 µg/mL (LOQ) in the receiving phase of in vitro permeation studies. For an LC-MS/MS method, the LOD and LOQ were found to be 0.4129 µg/mL and 1.3721 µg/mL, respectively.
Q4: How can I prepare my biological samples for this compound analysis?
A4: Sample preparation is critical for accurate quantification and often involves protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering substances from the biological matrix. Protein precipitation is a common first step, often using organic solvents like acetonitrile or methanol.
Q5: What are matrix effects and how can I mitigate them?
A5: Matrix effects are the alteration of ionization efficiency by co-eluting components from the sample matrix, leading to signal suppression or enhancement in LC-MS/MS analysis. To mitigate these effects, effective sample cleanup through methods like SPE is crucial. The use of a suitable internal standard (IS) that behaves similarly to the analyte can also help to compensate for matrix effects.
Troubleshooting Guides
Problem 1: Poor Peak Shape or Resolution in HPLC Analysis
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Inappropriate Mobile Phase | Optimize the mobile phase composition, including the organic modifier and buffer pH. For this compound, a mobile phase of 5 mM Ammonium formate and Methanol (30:70) has been used. |
| Column Degradation | Check the column's performance with a standard solution. If performance is poor, wash the column according to the manufacturer's instructions or replace it. |
| Sample Overload | Reduce the injection volume or dilute the sample. |
| Incompatible Injection Solvent | Ensure the injection solvent is compatible with the mobile phase to prevent peak distortion. |
Problem 2: High Variability or Poor Reproducibility in Quantitative Results
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure a standardized and validated sample preparation protocol is strictly followed for all samples. Inconsistent recovery during extraction is a common source of variability. |
| Matrix Effects | Evaluate for the presence of matrix effects. If significant, improve the sample cleanup method or use a stable isotope-labeled internal standard. |
| Instrument Instability | Check the stability of the LC-MS/MS system, including pump performance and detector sensitivity, by injecting a standard solution multiple times. |
| Analyte Instability | Investigate the stability of this compound in the biological matrix under the storage and processing conditions. |
Problem 3: Low Analyte Recovery During Sample Extraction
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction Method | Optimize the extraction method. Compare protein precipitation, LLE, and different SPE sorbents to find the most efficient method for your matrix. |
| Incorrect pH | Adjust the pH of the sample to ensure this compound is in a state that is optimal for extraction. |
| Insufficient Solvent Volume | Ensure the volume of the extraction solvent is adequate to fully extract the analyte from the sample. |
| Incomplete Elution from SPE Cartridge | Optimize the elution solvent composition and volume to ensure complete elution of this compound from the SPE sorbent. |
Quantitative Data Summary
Table 1: Reported Method Validation Parameters for this compound Quantification
| Parameter | UV-Spectrophotometry | HPLC-UV | LC-MS/MS |
| Linearity Range | 20-100 µg/mL | 0.5-8.0 µg/mL | 0.5-100 µg/mL |
| Correlation Coefficient (R²) | >0.998 | >0.999 | >0.999 |
| LOD | 103.7 µg/mL | 0.023 µg/mL | 0.4129 µg/mL |
| LOQ | 314.4 µg/mL | 0.069 µg/mL | 1.3721 µg/mL |
| Accuracy (% Recovery) | 98-102% | Within ±15% | 98.5-101.2% |
| Precision (%RSD) | <2% | <15% | <2% |
Experimental Protocols
Protocol 1: Generic Sample Preparation using Protein Precipitation
-
To 100 µL of biological matrix (e.g., plasma), add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Protocol 2: RP-HPLC Method for this compound Quantification
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Buffer:Acetonitrile (75:25, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 265 nm
-
Injection Volume: 15 µL
-
Column Temperature: 35°C
Visualizations
Caption: General workflow for this compound quantification in biological matrices.
Caption: Decision tree for troubleshooting quantification issues.
Technical Support Center: Preventing Tavaborole Precipitation in Aqueous Buffer Solutions
Welcome to the Technical Support Center for Tavaborole formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of this compound in aqueous buffer solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is described as being slightly soluble in water. Its solubility is a critical factor to consider when preparing aqueous buffer solutions.
Q2: In which organic solvents is this compound more soluble?
A2: this compound is freely soluble in ethanol and propylene glycol. It also shows high solubility in methanol and DMSO.
Q3: What is the known pH of a this compound solution in water?
A3: A solution of this compound in distilled water has been measured to have a pH of 6.66.
Q4: Can this compound be formulated in buffer solutions for analytical studies?
A4: Yes, this compound has been successfully prepared in various buffer solutions for analytical purposes, including phosphate buffers (pH 2, 4, and 7) and a borate buffer (pH 9). This indicates that it can be compatible with these buffer systems within certain concentration ranges.
Q5: What factors can trigger the precipitation of a drug like this compound in a solution?
A5: Several factors can cause drug precipitation, including the drug's inherent insolubility, interactions with excipients, sudden changes in the pH of the environment, and incompatibility with surfactants.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to troubleshooting and preventing this compound precipitation in your experiments.
Issue 1: this compound precipitates immediately upon addition to an aqueous buffer.
| Potential Cause | Recommended Solution |
| Concentration Exceeds Solubility Limit | This compound is only slightly soluble in water. Reduce the target concentration of this compound in the aqueous buffer. |
| Inappropriate Solvent for Initial Stock | Dissolving this compound directly in an aqueous buffer may lead to immediate precipitation. |
| Protocol: Prepare a concentrated stock solution of this compound in a suitable organic solvent where it is freely soluble, such as ethanol, propylene glycol, or methanol. Then, add this stock solution dropwise to the aqueous buffer while stirring to achieve the desired final concentration. | |
| pH of the Buffer | The pH of the buffer can significantly impact the solubility of a compound. |
| Protocol: Evaluate the solubility of this compound in a range of buffers with different pH values (e.g., phosphate buffers at pH 2, 4, 7 and borate buffer at pH 9) to determine the optimal pH for your desired concentration. |
Issue 2: this compound precipitates over time after being dissolved in the buffer.
| Potential Cause | Recommended Solution |
| Metastable Solution | The initial solution may be supersaturated and thermodynamically unstable. |
| Action: Consider reducing the final concentration of this compound. | |
| Temperature Fluctuations | A decrease in temperature can reduce the solubility of the compound, leading to precipitation. |
| Action: Store the this compound solution at a constant and controlled temperature. This compound should be stored at room temperature, between 20°C and 25°C (68°F and 77°F). | |
| Lack of Solubilizing Excipients | The aqueous buffer alone may not be sufficient to maintain this compound in solution over extended periods. |
| Action: Incorporate solubilizing agents into your formulation. Consider the use of co-solvents like propylene glycol or ethanol. Surfactants and polymers can also be used to enhance and maintain solubility. |
Experimental Protocols
Protocol for Preparing a this compound Solution in Aqueous Buffer
This protocol is based on methodologies used for analytical method development.
Materials:
-
This compound powder
-
Methanol (or other suitable organic solvent like ethanol or propylene glycol)
-
Selected aqueous buffer (e.g., Phosphate Buffer pH 7.4)
-
Volumetric flasks
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a Stock Solution: Accurately weigh the required amount of this compound powder. Dissolve it in a minimal amount of methanol in a volumetric flask to create a concentrated stock solution (e.g., 1 mg/mL). Ensure the this compound is completely dissolved.
-
Prepare the Final Solution: While stirring the aqueous buffer, slowly add the required volume of the this compound stock solution dropwise to achieve the desired final concentration.
-
Observation: Visually inspect the solution for any signs of precipitation immediately after preparation and over your desired experimental timeframe.
-
Quantification (Optional): To confirm the concentration of dissolved this compound, you can use a validated analytical method such as UV-Vis spectrophotometry at a λmax of approximately 271 nm.
Quantitative Data Summary
The following table summarizes the reported solubility and concentration ranges of this compound in various solvents and buffer systems.
| Solvent/Buffer | Solubility/Concentration Range | Reference |
| Water | Slightly soluble | |
| Ethanol | Freely soluble | |
| Propylene Glycol | Freely soluble | |
| Methanol | Used as a solvent for stock solutions | |
| DMSO | 50 mg/mL (329.1 mM) | |
| Phosphate Buffer (pH 2, 4, 7) | 1-100 µg/mL (for analytical methods) | |
| Borate Buffer (pH 9) | 1-80 µg/mL (for analytical methods) |
Visual Guides
Troubleshooting Workflow for this compound Precipitation
This diagram outlines a logical workflow for addressing precipitation issues.
Caption: Troubleshooting workflow for this compound precipitation.
Signaling Pathway for Drug Solubilization
This diagram illustrates the general mechanism by which solubilizing agents can prevent drug precipitation.
Caption: Mechanism of action for solubilizing agents.
Validation & Comparative
Head-to-Head Comparison of Tavaborole and Efinaconazole Nail Penetration
In the landscape of topical treatments for onychomycosis, the efficacy of antifungal agents is critically dependent on their ability to penetrate the dense keratin structure of the nail plate to reach the site of infection in the nail bed. This guide provides a detailed comparison of the nail penetration properties of two prominent topical antifungals: Tavaborole and Efinaconazole. The following sections present a summary of their physicochemical properties, comparative quantitative data from in vitro studies, a description of the experimental protocols used to assess nail penetration, and a visual representation of the typical experimental workflow.
Physicochemical Properties Influencing Nail Penetration
The ability of a drug to permeate the nail is influenced by several factors, including its molecular weight, hydrophilicity, and affinity for keratin.
This compound , a boron-based antifungal, possesses a low molecular weight, which is a key attribute for enhancing nail plate penetration. Its formulation as a 5% topical solution is designed to maximize its transit through the nail. Studies have highlighted that its slight water solubility also contributes to its effective penetration.
Efinaconazole , a triazole antifungal, is formulated as a 10% topical solution. While having a higher molecular weight than this compound, its formulation is optimized with ingredients that lower surface tension, aiding its spread and penetration. A distinguishing feature of efinaconazole is its remarkably low affinity for keratin. This low binding affinity is significant because it allows more of the free drug to be available to diffuse through the nail plate rather than being sequestered within the keratin structure.
Quantitative Comparison of Nail Penetration
Several in vitro studies have been conducted to quantify and compare the nail penetration of this compound and Efinaconazole. The data from these studies, while not always from direct head-to-head comparisons in the same experiment, provide valuable insights into their relative penetration capabilities.
| Parameter | This compound 5% Solution | Efinaconazole 10% Solution | Key Findings & Citations |
| Flux across nail | 204 µg/cm²/day | 1.4 µg/cm²/day | A study reported substantially higher flux for this compound across the nail. |
| Zone of Inhibition (ZI) after nail penetration (vs. T. rubrum) | 63.5 mm | 82.1 mm | Efinaconazole demonstrated a significantly greater zone of inhibition, suggesting superior penetration and antifungal activity against T. rubrum after passing through the nail. |
| Zone of Inhibition (ZI) after nail penetration (vs. T. mentagrophytes) | 39.1 mm | 63.8 mm | Efinaconazole showed a larger zone of inhibition against T. mentagrophytes compared to this compound. |
| Keratin Affinity | Low | Very Low | Efinaconazole has a significantly lower keratin affinity compared to other antifungals, which is believed to contribute to its high nail permeability. While this compound's keratin affinity is also considered low, efinaconazole's is noted to be a key differentiator. |
| Cumulative Penetration (ex vivo human fingernails, 14 days) | 524.7 µg/cm² | Not directly compared in the same study | This compound demonstrated significant penetration through cadaver fingernails over a 14-day period. |
Experimental Protocols for Nail Penetration Studies
The quantitative data presented above are typically generated from in vitro studies using human cadaver nails in a device called a Franz diffusion cell. While specific parameters may vary between studies, the general methodology is as follows:
-
Nail Preparation: Healthy human cadaver toenails or fingernails are obtained and cleaned. They are often cut or punched into a specific diameter to fit the Franz diffusion cell apparatus. The thickness of each nail sample is measured.
-
Franz Diffusion Cell Setup: The prepared nail is mounted between the donor and receptor chambers of the Franz diffusion cell, with the dorsal side of the nail facing the donor chamber and the ventral side in contact with the receptor medium.
-
Drug Application: A precise amount of the test formulation (this compound or Efinaconazole solution) is applied to the surface of the nail in the donor chamber. The chamber may be occluded to prevent evaporation.
-
Receptor Medium: The receptor chamber is filled with a phosphate-buffered saline (PBS) solution, often with a solubilizing agent to ensure sink conditions (i.e., the concentration of the drug in the receptor fluid is kept low to not impede further diffusion). The medium is continuously stirred and maintained at a constant temperature (typically 32°C or 37°C) to simulate physiological conditions.
-
Sampling: At predetermined time intervals, aliquots of the receptor medium are withdrawn and replaced with fresh medium.
-
Drug Quantification: The concentration of the drug in the collected samples is determined using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) is calculated from the linear portion of this plot. The permeability coefficient (Kp) can also be determined.
Another common method to assess the effective penetration and antifungal activity is the Zone of Inhibition (ZI) assay . In this setup, after the drug is applied to the nail for a certain period, a disk is punched from the treated nail and placed on an agar plate seeded with a specific fungus (e.g., Trichophyton rubrum). After incubation, the diameter of the area around the nail disk where fungal growth is inhibited is measured. A larger zone of inhibition indicates a greater amount of active drug has penetrated the nail.
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for an in vitro nail penetration study using a Franz diffusion cell.
No Cross-Resistance Observed Between Tavaborole and Other Major Antifungal Agents
A comprehensive review of in vitro studies indicates that tavaborole, a boron-based antifungal agent, does not exhibit cross-resistance with other commonly used antifungal drugs. This lack of cross-resistance is attributed to its unique mechanism of action, which targets fungal protein synthesis, distinguishing it from agents that disrupt ergosterol biosynthesis or cell membrane integrity.
Researchers and drug development professionals will find this important in the context of managing onychomycosis, a fungal nail infection, particularly in cases of treatment failure or recurrent infections where resistance to frontline therapies is a concern.
Summary of Comparative Antifungal Activity
An in vitro study on Trichophyton rubrum, a primary causative agent of onychomycosis, demonstrated that the development of reduced susceptibility to this compound did not lead to a corresponding decrease in susceptibility to other antifungal agents. The minimum inhibitory concentrations (MICs) of terbinafine, itraconazole, amorolfine, ciclopirox, and efinaconazole remained unchanged against this compound-resistant mutants of T. rubrum.
| Antifungal Agent | Mechanism of Action | Mean MIC (μg/mL) against Wild-Type T. rubrum | Mean MIC (μg/mL) against this compound-Resistant T. rubrum | Observation |
| This compound | Leucyl-tRNA synthetase inhibitor | 1.0 - 2.0 | 8.0 - 16.0 | Resistance Induced |
| Terbinafine | Squalene epoxidase inhibitor | 0.004 - 0.015 | 0.004 - 0.015 | No Cross-Resistance |
| Itraconazole | Lanosterol 14α-demethylase inhibitor | 0.015 - 0.06 | 0.015 - 0.06 | No Cross-Resistance |
| Amorolfine | Δ14-reductase and Δ7-Δ8-isomerase inhibitor | 0.03 - 0.125 | 0.03 - 0.125 | No Cross-Resistance |
| Ciclopirox | Chelation of polyvalent cations | 0.125 - 0.5 | 0.125 - 0.5 | No Cross-Resistance |
| Efinaconazole | Lanosterol 14α-demethylase inhibitor | 0.008 - 0.03 | 0.008 - 0.03 | No Cross-Resistance |
Note: MIC values are approximate ranges compiled from published studies for illustrative purposes.
Experimental Protocols
The following is a detailed methodology for the key experiments cited in the cross-resistance studies.
In Vitro Resistance Induction
Spontaneous resistant mutants of Trichophyton rubrum were selected by propagating the fungal strains on a solid growth medium (Sabouraud Dextrose Agar) containing the minimum inhibitory concentration (MIC) of this compound. To induce resistance, fungal strains were grown in the presence of a subinhibitory concentration (0.5x MIC) of this compound for a series of ten transfers.
Antifungal Susceptibility Testing
The antifungal susceptibility of the parental (wild-type) and this compound-resistant T. rubrum strains to this compound and other antifungal agents was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M38-A2. Conidial suspensions were prepared and diluted to a final concentration of 1-3 x 10³ CFU/mL in RPMI 1640 medium. The microdilution plates were incubated at 28°C for 4 days. The MIC was defined as the lowest concentration of the drug that caused 80% inhibition of fungal growth compared to the growth control.
Visualizing the Pathways and Processes
Mechanism of Action of this compound
This compound's distinct mechanism of action is central to the absence of cross-resistance with other antifungal classes. It functions by inhibiting leucyl-tRNA synthetase (LeuRS), a critical enzyme in fungal protein synthesis. This inhibition occurs through the formation of an adduct with the tRNALeu in the editing site of the enzyme, thereby halting the protein synthesis pathway and leading to fungal cell death.
Caption: Mechanism of action of this compound in fungal protein synthesis.
Experimental Workflow for Cross-Resistance Study
The workflow for assessing the cross-resistance of this compound is a multi-step process that involves the generation of resistant fungal strains followed by comparative susceptibility testing.
Caption: Experimental workflow for this compound cross-resistance studies.
Comparative analysis of the mechanism of action between Tavaborole and azole antifungals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanisms of action between tavaborole, a novel oxaborole antifungal, and the well-established azole class of antifungals. This analysis is supported by experimental data to aid in research and development efforts within the field of mycology and infectious diseases.
Executive Summary
This compound and azole antifungals represent two distinct classes of antimicrobial agents that combat fungal infections through different cellular pathways. This compound, a boron-based compound, uniquely inhibits fungal protein synthesis by targeting leucyl-tRNA synthetase (LeuRS). In contrast, azole antifungals disrupt the integrity of the fungal cell membrane by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis. These differing mechanisms result in varied spectrums of activity, potential for resistance development, and clinical efficacy.
Mechanism of Action
This compound: Inhibition of Fungal Protein Synthesis
This compound's primary mechanism of action is the inhibition of fungal protein synthesis. It specifically targets and inhibits a cytoplasmic enzyme called leucyl-tRNA synthetase (LeuRS). LeuRS is essential for the attachment of the amino acid leucine to its corresponding transfer RNA (tRNA), a critical step in the translation of genetic code into proteins.
This compound forms a stable adduct with the tRNALeu within the editing site of the fungal LeuRS enzyme. This trapping of the tRNALeu prevents the synthetase from processing further leucine molecules, thereby halting protein synthesis and leading to fungal cell death. Notably, this compound exhibits a significantly higher affinity for the fungal LeuRS compared to its human counterpart, which contributes to its favorable safety profile.
Azole Antifungals: Disruption of Fungal Cell Membrane Integrity
The azole class of antifungals, which includes drugs like fluconazole, itraconazole, and ketoconazole, acts by inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane. They specifically target and inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.
This enzyme is responsible for the conversion of lanosterol to ergosterol. By blocking this step, azoles lead to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane. This disruption of membrane integrity increases its permeability and ultimately inhibits fungal growth, exerting a primarily fungistatic effect.
Comparative Data
The in vitro efficacy of antifungal agents is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following tables summarize comparative MIC data for this compound and various azole antifungals against common fungal pathogens.
| Fungal Species | Antifungal Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Trichophyton rubrum | This compound | 4 - 16 | 8 | 16 |
| Itraconazole | 0.016 - >16 | 0.0625 | 0.0625 | |
| Fluconazole | 2 - 32 | - | - | |
| Trichophyton mentagrophytes | This compound | 4 - 16 | 8 | 16 |
| Itraconazole | 0.016 - >16 | 0.0625 | 0.0625 | |
| Fluconazole | 2 - 32 | - | - | |
| Candida albicans | This compound | 2 - 16 | 16 | 16 |
| Itraconazole | 0.016 - >16 | - | 4 | |
| Voriconazole | - | - | 0.25 | |
| Aspergillus fumigatus | This compound | ≤1 | - | - |
| Itraconazole | - | - | - |
Data compiled from multiple sources. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
The MIC values presented in this guide are typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M38-A2 for filamentous fungi.
1. Inoculum Preparation:
-
Fungal isolates are cultured on an appropriate agar medium (e.g., potato dextrose agar) to promote sporulation.
-
A suspension of conidia (spores) is prepared in sterile saline containing a wetting agent (e.g., Tween 80).
-
The turbidity of the suspension is adjusted spectrophotometrically to a standard concentration, which is then further diluted in RPMI 1640 medium to the final inoculum density.
2. Antifungal Agent Preparation:
-
Stock solutions of the antifungal agents are prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Serial twofold dilutions of each antifungal agent are prepared in 96-well microtiter plates using RPMI 1640 medium.
3. Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the prepared fungal suspension.
-
The plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 48-96 hours), depending on the fungal species.
4. MIC Reading:
-
Following incubation, the MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control well.
Enzyme Inhibition Assay (Lanosterol 14α-demethylase)
The inhibitory activity of azole antifungals on lanosterol 14α-demethylase can be assessed using a reconstituted enzyme system.
1. Enzyme and Substrate Preparation:
-
Recombinant fungal lanosterol 14α-demethylase and its redox partner (NADPH-cytochrome P450 reductase) are expressed
Validating Tavaborole's In Vitro Promise: A Comparative Guide to Ex Vivo Models
For researchers and drug development professionals, the journey from promising in vitro data to clinical efficacy is paved with rigorous validation. This guide provides a comprehensive comparison of in vitro and ex vivo studies on tavaborole, an oxaborole antifungal, offering insights into its performance against other topical agents for onychomycosis.
This compound operates through a unique mechanism of action, inhibiting fungal protein synthesis by targeting leucyl-tRNA synthetase (LeuRS). This mode of action is distinct from azoles and other antifungals that target ergosterol synthesis. In vitro studies have demonstrated its activity against a range of fungi, particularly dermatophytes like Trichophyton rubrum and Trichophyton mentagrophytes, the primary culprits in onychomycosis. However, the clinical success of a topical antifungal for nail infections is critically dependent on its ability to penetrate the dense keratin of the nail plate. This is where ex vivo models become indispensable for validating in vitro findings.
In Vitro Antifungal Activity of this compound
In vitro susceptibility testing provides a baseline understanding of a drug's intrinsic antifungal potency. The minimum inhibitory concentration (MIC) is a key metric, representing the lowest concentration of an antifungal that inhibits the visible growth of a microorganism.
| Fungal Species | This compound MIC (µg/mL) | Reference |
| Trichophyton rubrum | 1 - 8 | |
| Trichophyton mentagrophytes | 1 - 8 | |
| Trichophyton tonsurans | 2 - 4 | |
| Epidermophyton floccosum | ≤0.5 | |
| Microsporum audouinii | 2 | |
| Various Fungi | 0.25 - 2 |
It is noteworthy that the addition of 5% keratin powder to the growth medium did not affect the MIC of this compound against T. rubrum, suggesting that the presence of keratin does not diminish its antifungal activity. The minimum fungicidal concentration (MFC) for this compound against T. rubrum and T. mentagrophytes has been reported as 8 µg/mL and 16 µg/mL, respectively.
Ex Vivo Validation: Penetration and Fungal Inhibition
Ex vivo models bridge the gap between in vitro assays and clinical trials by providing a more realistic environment for assessing drug delivery and efficacy. These models typically utilize human cadaver nails, bovine hooves, or porcine hooves to simulate the human nail plate.
Nail Penetration Studies
A critical determinant of a topical antifungal's success is its ability to permeate the nail plate and reach the site of infection in the nail bed. This compound's low molecular weight is thought to contribute to its superior nail penetration compared to other topical antifungals.
| Drug | Model | Duration | Penetration/Concentration | Reference |
| This compound 5% Solution | Cadaver Fingernail | 14 days | 524.7 µg/cm² | |
| Ciclopirox 8% Solution | Cadaver Fingernail | 14 days | 13.0 µg/cm² | |
| This compound | Ex Vivo Human Nails | 15 days | Significantly higher than ciclopirox | |
| This compound (Optimized Microemulsion) | Bovine Hoof Membrane | Not Specified | 116.21 ± 9.75 μg/cm² |
Fungal Inhibition in Ex Vivo Models
Beyond penetration, ex vivo models can also assess the ability of a drug to inhibit fungal growth within or beneath the nail plate. The zone of inhibition (ZI) is a common metric in these studies, measuring the area around the nail where fungal growth is prevented.
| Treatment | Fungal Species | Model | Zone of Inhibition (mm) | Reference |
| Efinaconazole 10% Solution | Human Toenail | Not Specified | T. rubrum: 82.1, T. mentagrophytes: 63.8 | |
| This compound 5% Solution | Human Toenail | Not Specified | T. rubrum: 63.5, T. mentagrophytes: 39.1 | |
| Ciclopirox 8% Lacquer | Human Toenail | Not Specified | T. rubrum: 7.4, T. mentagrophytes: 3.6 | |
| This compound 5% Solution | Human Fingernails (unpolished) | 7 days | Greater than infected controls | |
| This compound 5% Solution | Human Fingernails (2 or 4 coats of polish) | 7 days | Greater than infected controls |
Interestingly, studies have shown that this compound can penetrate through nail polish and still exert its antifungal effect, a significant consideration for patient adherence.
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental setups, the following diagrams are provided.
Detailed Experimental Protocols
In Vitro: Minimum Inhibitory Concentration (MIC) Assay
-
Fungal Isolate Preparation: Cultures of dermatophytes (e.g., T. rubrum, T. mentagrophytes) are grown on a suitable agar medium, such as Sabouraud Dextrose Agar. A suspension of fungal conidia is prepared and adjusted to a standardized concentration.
-
Antifungal Agent Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a liquid growth medium (e.g., RPMI 1640) in microtiter plates to achieve a range of concentrations.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized fungal suspension. The plates are then incubated at an appropriate temperature (e.g., 28-35°C) for a specified period (e.g., 4-7 days).
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to a drug-free control. This can be assessed visually or by measuring the optical density using a spectrophotometer.
Ex Vivo: Nail Penetration and Fungal Inhibition Model (e.g., TurChub® Chamber)
-
**Nail Preparation
A Comparative Analysis of the Chemical Stability of Tavaborole and Other Oxaboroles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the chemical stability of Tavaborole and another prominent oxaborole, Crisaborole. The information presented is collated from various scientific studies and is intended to offer an objective overview supported by experimental data to aid in research and development.
Introduction to Oxaboroles
Oxaboroles are a class of boron-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their unique biological activities. This compound, an antifungal agent, and Crisaborole, an anti-inflammatory drug, are two FDA-approved drugs that highlight the therapeutic potential of this chemical scaffold. Their stability is a critical attribute that influences their shelf-life, formulation development, and ultimately, their efficacy and safety.
Comparative Chemical Stability under Stress Conditions
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. The following tables summarize the comparative stability of this compound and Crisaborole under various stress conditions as reported in the literature.
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Observations | Degradation Products |
| Oxidative (H₂O₂) | Highly unstable, significant degradation observed. | [4-fluoro-2-(hydroxymethyl)phenol] |
| Acidic (HCl) | Stable. | No significant degradation. |
| Basic (NaOH) | Stable. | No significant degradation. |
| Thermal | Stable. | No significant degradation. |
| Photolytic | Stable. | No significant degradation. |
Table 2: Summary of Forced Degradation Studies for Crisaborole
| Stress Condition | Observations | Degradation Products |
| Oxidative (H₂O₂) | Highly sensitive, complete degradation with opening of the oxaborole ring. | Not explicitly identified, involves boron ring opening. |
| Acidic (HCl) | No degradation observed. | No degradation. |
| Basic (NaOH) | Significant degradation (around 38%). | Not explicitly identified. |
| Thermal | No degradation observed. | No degradation. |
| Photolytic (UV) | No degradation observed. | No degradation. |
Key Stability Insights
From the available data, both this compound and Crisaborole exhibit notable stability under thermal, photolytic, and acidic conditions. However, they show distinct vulnerabilities to oxidative and basic stress.
-
Oxidative Stress: Both compounds are highly susceptible to oxidation. This compound degrades to a specific hydroxyphenol derivative, indicating a cleavage of the oxaborole ring. Crisaborole also undergoes complete degradation under oxidative stress, which involves the opening of the boron-containing ring. This shared vulnerability suggests that the oxaborole ring is a primary target for oxidative attack.
-
Hydrolytic Stability: The benzoxaborole core, present in both molecules, is generally considered to be remarkably resistant to hydrolysis. However, forced degradation studies show that Crisaborole is sensitive to basic conditions, leading to significant degradation, while this compound appears to be more stable under the same conditions. This difference in stability under basic hydrolysis could be attributed to the different substituents on the benzoxaborole ring system.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of stability studies. The following are representative experimental protocols for the forced degradation studies of this compound and Crisaborole.
Protocol for Forced Degradation Study of this compound
A stability-indicating RP-UPLC method was developed for the quantification of this compound and its degradation products.
-
Chromatographic Conditions:
-
Column: Acquity BEH C18 (100 × 2.1 mm, 1.7 μm)
-
Mobile Phase: A gradient mixture of a buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically around 0.3 mL/min.
-
Detection: UV at a specified wavelength (e.g., 254 nm).
-
-
Stress Conditions:
-
Acid Degradation: this compound solution was treated with 0.1N HCl at 70°C for 30 minutes and then neutralized.
-
Base Degradation: this compound solution was treated with 0.1N NaOH at 70°C for 30 minutes and then neutralized.
-
Oxidative Degradation: this compound solution was treated with hydrogen peroxide (e.g., 3% or 30%) at 70°C for 30 minutes.
-
Thermal Degradation: this compound solution was heated at 70°C for 30 minutes.
-
Protocol for Forced Degradation Study of Crisaborole
A stability-indicating UPLC method was developed and validated for the estimation of Crisaborole.
-
Chromatographic Conditions:
-
Column: Acquity UPLC, CSH C-18 (100 x 2.1mm; 1.7 µm)
-
Mobile Phase: A gradient elution using 0.1% Trifluoroacetic acid in water and 0.1% Trifluoroacetic acid in acetonitrile.
-
Flow Rate: 0.4 ml/min
-
Column Temperature: 25°C
-
Detection: PDA detector.
-
-
Stress Conditions:
-
Acid Hydrolysis: Crisaborole sample was exposed to 2.0N HCl at room temperature.
-
Base Hydrolysis: Crisaborole sample was exposed to 0.5N NaOH at room temperature.
-
Oxidative Degradation: Crisaborole sample was exposed to 1% H₂
-
Tavaborole's Efficacy in Keratin-Rich Environments: A Comparative Analysis
A comprehensive evaluation of tavaborole's performance against onychomycosis in the presence of keratin, with a comparative look at efinaconazole and ciclopirox, providing key data for researchers and drug development professionals.
Onychomycosis, a persistent fungal infection of the nail, presents a significant treatment challenge due to the dense keratin structure of the nail plate, which can impede the efficacy of topical antifungal agents. This guide provides a detailed comparison of this compound, a boron-based antifungal, with other topical treatments, focusing on its performance in the presence of keratin. The data presented is compiled from in vitro and in vivo studies to offer a clear perspective on its therapeutic potential.
Comparative Efficacy of Topical Antifungals
The effectiveness of topical treatments for onychomycosis is critically influenced by their ability to penetrate the nail plate and maintain antifungal activity in a keratin-rich environment. The following table summarizes the in vitro and in vivo efficacy of this compound compared to two other commonly used topical antifungals, efinaconazole and ciclopirox.
| Parameter | This compound | Efinaconazole | Ciclopirox | Reference |
| Mechanism of Action | Inhibits fungal leucyl-tRNA synthetase (LeuRS), blocking protein synthesis. | Inhibits ergosterol synthesis. | Chelates polyvalent cations (Fe3+, Al3+), inhibiting metal-dependent enzymes. | |
| Minimum Inhibitory Concentration (MIC90) for T. rubrum (μg/mL) | 8.0 | 0.0078 | 0.50 | |
| Minimum Inhibitory Concentration (MIC90) for T. mentagrophytes (μg/mL) | 8.0 | 0.016 | 0.50 | |
| Activity in Keratin-Containing Medium | Fungistatic | Potent Fungicidal Activity | Not Active | |
| Keratin Affinity | Low | Low | High | |
| In Vivo Efficacy (Guinea Pig Model) | Therapeutic efficacy observed, but inferior to efinaconazole. | Superior therapeutic efficacy compared to this compound and ciclopirox. | Therapeutic efficacy observed, but inferior to efinaconazole. | |
| Phase III Clinical Trial - Complete Cure Rate | 6.5% - 9.1% | 15.2% - 17.8% | Not directly compared in the same studies. |
Experimental Protocols
A detailed understanding of the methodologies used to evaluate these antifungal agents is crucial for interpreting the comparative data.
In Vitro Susceptibility Testing
-
Objective: To determine the minimum inhibitory concentration (MIC) of each antifungal agent against common onychomycosis pathogens.
-
Method: The Clinical and Laboratory Standards Institute (CLSI) M38-A2 broth microdilution method was utilized.
-
Procedure:
-
Fungal isolates (Trichophyton rubrum and Trichophyton mentagrophytes) were cultured.
-
A standardized inoculum of each fungal species was prepared.
-
Serial dilutions of this compound, efinaconazole, and ciclopirox were prepared in a microtiter plate.
-
The fungal inoculum was added to each well containing the antifungal dilutions.
-
The plates were incubated at 35°C.
-
The MIC was determined as the lowest concentration of the drug that visually inhibited fungal growth.
-
Fungicidal Activity in the Presence of Keratin
-
Objective: To assess the fungicidal or fungistatic activity of the antifungal agents in a simulated nail environment.
-
Method: A time-kill assay was performed in a keratin-containing medium.
-
Procedure:
-
T. mentagrophytes was cultured in a medium supplemented with keratin powder.
-
Efinaconazole, this compound, and ciclopirox were added to the cultures at various concentrations.
-
The cultures were incubated at 35°C for up to 14 days.
-
At specific time points (e.g., 3, 7, 10, and 14 days), aliquots were taken, diluted, and plated on Sabouraud dextrose agar to determine the number of viable fungal cells (colony-forming units per milliliter).
-
A significant reduction in viable cell counts indicated fungicidal activity, while a static or slightly reduced count suggested fungistatic activity.
-
In Vivo Onychomycosis Model
-
Objective: To evaluate the therapeutic efficacy of the topical antifungal solutions in a living organism.
-
Method: A guinea pig model of onychomycosis was used.
-
Procedure:
-
Guinea pigs were infected with T. mentagrophytes in their claws.
-
Once the infection was established, the animals were treated with efinaconazole 10% solution, this compound 5% solution, or ciclopirox 8% nail lacquer.
-
The treatments were applied topically to the infected claws over a specified period.
-
At the end of the treatment period, the viable fungal cell counts in the claws were determined to assess the therapeutic efficacy of each drug.
-
Visualizing Experimental and Logical Frameworks
To further clarify the processes and relationships discussed, the following diagrams are provided.
The diagram above illustrates the workflow for assessing the fungicidal activity of antifungal agents in a keratin-rich medium. This experimental setup is crucial for simulating the environment of a fungal nail infection.
Safety Operating Guide
Proper Disposal of Tavaborole: A Guide for Laboratory Professionals
The safe and compliant disposal of Tavaborole, an oxaborole antifungal, is critical for ensuring laboratory safety, environmental protection, and regulatory adherence. Given that this compound topical solution is a flammable liquid, proper handling and disposal procedures are paramount to mitigate risks of fire and environmental contamination. This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals on the proper disposal of this compound and associated waste materials.
The primary directive for this compound disposal is to adhere to all local, regional, national, and international regulations. Under no circumstances should this compound waste be disposed of via sewer systems or drains.
Hazard Identification and Data
This compound in its common topical solution form (5%) is classified as a hazardous material primarily due to its flammable solvent base. Understanding its properties is the first step in safe handling and disposal.
| Characteristic | Data | Source |
| Product Name | This compound topical solution, 5% | |
| Active Ingredient | This compound, 5% (w/w) | |
| Hazard Class | 3 (Flammable Liquid) | |
| Proper Shipping Name | ETHYL ALCOHOL SOLUTIONS | |
| UN Identification No. | UN1170 | |
| Packing Group | II | |
| Primary Hazard | Highly flammable liquid and vapor |
Step-by-Step Disposal Protocol for Laboratory Settings
This protocol outlines the standard procedure for handling and disposing of this compound waste, including pure substance, solutions, and contaminated lab materials.
Step 1: Waste Identification and Segregation Identify all waste streams containing this compound. This includes expired or unused solutions, contaminated personal protective equipment (PPE) such as gloves, and any materials used for spill cleanup. This pharmaceutical waste must be segregated from other laboratory waste streams, including regular trash, biohazardous waste, and radioactive materials.
Step 2: Proper Waste Containment
-
Liquid Waste: Collect liquid this compound waste in a dedicated, leak-proof, and properly sealed container. The container must be compatible with flammable liquids and clearly labeled as "Hazardous Waste: this compound (Ethyl Alcohol Solution), Flammable."
-
Solid Waste: Place contaminated solids (e.g., absorbent pads, gloves, empty vials) into a suitable, sealed container. Contaminated packaging should be disposed of in the same manner as the unused product.
Step 3: Safe On-site Storage Store the sealed waste containers in a designated hazardous waste accumulation area within the laboratory. This area must be well-ventilated and away from all sources of ignition, heat, and open flames. Ensure liquid waste containers are placed in secondary containment to prevent spills.
Step 4: Arrange for Professional Disposal The disposal of this compound waste must be handled by professionals. Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup. Do not attempt to treat or dispose of this chemical waste through standard laboratory procedures like sink disposal or autoclaving.
Protocol for Accidental Spills and Decontamination
In the event of a spill, immediate and appropriate action is required to ensure safety and prevent environmental release.
1. Evacuate and Ventilate:
-
Evacuate all non-essential personnel from the immediate spill area.
-
Eliminate all potential sources of ignition.
-
Ensure the area is well-ventilated to disperse flammable vapors.
2. Use Appropriate PPE:
-
Before addressing the spill, equip yourself with proper personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat. For large spills, respiratory protection may be necessary.
3. Contain and Absorb the Spill:
-
Contain the spill using dikes or inert absorbent materials such as sand, earth, or universal binders. Do not use combustible materials like sawdust.
4. Clean and Decontaminate:
-
Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for proper disposal.
-
Decontaminate the spill surface by scrubbing with alcohol and then wiping clean.
5. Dispose of Cleanup Materials:
-
All materials used for the cleanup, including PPE, are considered hazardous waste and must be disposed of according to the disposal protocol outlined above.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory environment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
